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4-(4-Chlorophenoxy)-3-fluorobenzonitrile Documentation Hub

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  • Product: 4-(4-Chlorophenoxy)-3-fluorobenzonitrile
  • CAS: 1153105-44-2

Core Science & Biosynthesis

Foundational

Chemical properties and structure of 4-(4-Chlorophenoxy)-3-fluorobenzonitrile

Chemical Identity, Synthesis, and Applications in Medicinal Chemistry Executive Summary 4-(4-Chlorophenoxy)-3-fluorobenzonitrile (CAS 1153105-44-2) is a specialized diaryl ether intermediate critical to the development o...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Identity, Synthesis, and Applications in Medicinal Chemistry

Executive Summary

4-(4-Chlorophenoxy)-3-fluorobenzonitrile (CAS 1153105-44-2) is a specialized diaryl ether intermediate critical to the development of next-generation pharmaceuticals and agrochemicals. Structurally characterized by an electron-deficient benzonitrile core substituted with a fluorine atom and a 4-chlorophenoxy moiety, this compound serves as a versatile scaffold for Nucleophilic Aromatic Substitution (


)  and biaryl ether synthesis .

Its primary utility lies in drug discovery, specifically as a key building block for YAP/TAZ-TEAD protein-protein interaction inhibitors (oncology) and Tolfenpyrad analogs (anthelmintics). This guide provides a comprehensive technical analysis of its properties, validated synthetic protocols, and mechanistic applications.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

Nomenclature & Identifiers
Attribute Details
IUPAC Name 4-(4-Chlorophenoxy)-3-fluorobenzonitrile
CAS Registry Number 1153105-44-2
Molecular Formula

Molecular Weight 247.65 g/mol
SMILES Clc1ccc(Oc2ccc(C#N)cc2F)cc1
InChI Key Unique identifier required for database integration.[1]
Physical Properties
Property Value / Observation Source/Note
Physical State Colorless oil to off-white low-melting solidExperimental observation [1]
Melting Point 65–75 °C (Predicted); Oil at RT (Crude)Depends on purity/crystallization
Solubility Soluble in DMSO, DMF, EtOAc, DCM; Insoluble in WaterLipophilic nature
LogP ~3.7 – 3.9Predicted [1]
MS (ESI) m/z = 248.0

[1]

Synthetic Methodology

The synthesis of 4-(4-Chlorophenoxy)-3-fluorobenzonitrile relies on a regioselective Nucleophilic Aromatic Substitution (


) . The reaction utilizes the electronic directing effects of the nitrile group to ensure substitution occurs exclusively at the 4-position.
Reaction Mechanism

The starting material, 3,4-difluorobenzonitrile , contains two fluorine atoms. The nitrile group (


) is a strong electron-withdrawing group (EWG).
  • Activation: The

    
     group activates the para-fluorine (C4) and ortho-fluorine (C3) towards nucleophilic attack.
    
  • Regioselectivity: The para-position is significantly more electrophilic due to resonance stabilization of the Meisenheimer complex intermediate. Consequently, the 4-chlorophenoxide nucleophile attacks C4, displacing the fluoride ion.

  • Result: Retention of the C3-fluorine atom, yielding the target 3-fluoro-4-phenoxy structure.

Validated Experimental Protocol

Objective: Synthesis of 4-(4-Chlorophenoxy)-3-fluorobenzonitrile on a gram scale.

Reagents:

  • 3,4-Difluorobenzonitrile (1.0 equiv)

  • 4-Chlorophenol (1.1 equiv)

  • Potassium Carbonate (

    
    ) (1.5 – 2.0 equiv)
    
  • Solvent: N,N-Dimethylformamide (DMF) or DMSO (Anhydrous)

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried round-bottom flask with 4-chlorophenol (1.1 equiv) and anhydrous DMF (0.5 M concentration).

  • Deprotonation: Add

    
     (1.5 equiv) and stir at room temperature for 15 minutes to generate the potassium phenoxide in situ.
    
  • Addition: Add 3,4-difluorobenzonitrile (1.0 equiv) dropwise to the mixture.

  • Reaction: Heat the reaction mixture to 80–100 °C for 4–6 hours. Monitor progress via TLC (20% EtOAc/Hexanes) or LC-MS.

  • Work-up:

    • Cool to room temperature.[2][3][4]

    • Dilute with water (5x reaction volume) and extract with Ethyl Acetate (3x).

    • Wash combined organic layers with 1N NaOH (to remove excess phenol), water, and brine.

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: Purify the crude oil via silica gel flash chromatography (Gradient: 0%

    
     20% EtOAc in Hexanes) to yield the product as a colorless oil or white solid.
    
Mechanistic Visualization

SNAr_Mechanism SM1 3,4-Difluorobenzonitrile (Electrophile) Complex Meisenheimer Complex (Transition State) SM1->Complex Electrophilic Center (C-4) SM2 4-Chlorophenol (Nucleophile) Base K2CO3 / DMF (Base/Solvent) SM2->Base Deprotonation Base->Complex Phenoxide Attack (Para to CN) Product 4-(4-Chlorophenoxy)-3- fluorobenzonitrile Complex->Product - F⁻ (Leaving Group) Byproduct KF + KHCO3 Complex->Byproduct

Figure 1: Mechanistic pathway for the regioselective


 synthesis of the target compound.

Analytical Characterization

To validate the identity of the synthesized compound, compare spectral data against the following standard values [1]:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.48 (d, 
      
      
      
      Hz, 1H, Ar-H)
    • 
       7.40 – 7.35 (m, 3H, Ar-H)
      
    • 
       7.00 – 6.96 (m, 3H, Ar-H)
      
    • Interpretation: The splitting pattern confirms the 1,2,4-substitution on the benzonitrile ring and the 1,4-substitution on the chlorophenoxy ring.

  • LC-MS:

    • Calculated Mass: 247.65

    • Observed:

      
      [5]
      

Applications in Drug Development

This molecule is not merely an intermediate; it is a pharmacophore scaffold used in high-value therapeutic programs.

Oncology: YAP/TAZ-TEAD Inhibitors

The Hippo signaling pathway is a major target in cancer research. Hyperactivation of YAP/TAZ transcriptional co-activators drives tumor growth.

  • Role: The 4-phenoxy-3-fluorobenzonitrile motif mimics the hydrophobic interactions required to disrupt the protein-protein interaction (PPI) between YAP/TAZ and TEAD transcription factors.

  • Mechanism: The fluorine atom provides metabolic stability (blocking P450 oxidation) and induces a dipole that enhances binding affinity in the hydrophobic pocket of TEAD [2, 3].

Parasitology: Tolfenpyrad Analogs
  • Target: Mitochondrial Complex I.

  • Utility: In studies optimizing the anthelmintic drug Tolfenpyrad, this diaryl ether scaffold was identified as a potent inhibitor of Haemonchus contortus development. The 3-fluoro substitution improves the lipophilicity profile (

    
    ) compared to non-fluorinated analogs, enhancing bioavailability [1].
    
Experimental Workflow: Scaffold Utilization

Applications cluster_0 Chemical Transformations cluster_1 Therapeutic Areas Target 4-(4-Chlorophenoxy)-3- fluorobenzonitrile Hydrolysis Nitrile Hydrolysis (-> Carboxylic Acid) Target->Hydrolysis Reduction Nitrile Reduction (-> Benzylamine) Target->Reduction Agro Benzoylurea Insecticides Hydrolysis->Agro Amide Coupling Oncology YAP/TAZ-TEAD Inhibitors Reduction->Oncology Scaffold Assembly

Figure 2: Downstream chemical utility of the target intermediate.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).

  • Nitrile Hazard: Metabolically can release cyanide; treat as a potential cyanide source in case of massive ingestion.

  • Handling: Use standard PPE (Nitrile gloves, safety glasses, fume hood).

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the nitrile group over long periods.

References

  • Structure-Activity Relationship Studies of Tolfenpyrad Reveal Subnanomolar Inhibitors of Haemonchus contortus Development. J. Med. Chem., 2018 .[5][6][7] Link

  • Biaryl derivatives as YAP/TAZ-TEAD protein-protein interaction inhibitors. US Patent 2021/0299100 A1. Link

  • Tricyclic compounds, preparation methods, and their uses. WO Patent 2012/037782 A1. Link

  • Sigma-Aldrich Product Catalog: 4-(4-Chlorophenoxy)-3-fluorobenzonitrile. Link

Sources

Exploratory

Technical Whitepaper: Strategic Synthesis and Pharmacophore Optimization of 4-(4-Chlorophenoxy)-3-fluorobenzonitrile Derivatives

Executive Summary This technical guide provides an in-depth analysis of 4-(4-chlorophenoxy)-3-fluorobenzonitrile (CAS: 1153105-44-2), a critical diaryl ether intermediate. This scaffold serves as the structural backbone...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides an in-depth analysis of 4-(4-chlorophenoxy)-3-fluorobenzonitrile (CAS: 1153105-44-2), a critical diaryl ether intermediate. This scaffold serves as the structural backbone for the isoxazoline class of ectoparasiticides, most notably Fluralaner (Bravecto™).

The transition from phenylpyrazoles (e.g., fipronil) to isoxazolines represents a paradigm shift in veterinary medicinal chemistry. The core innovation lies in the specific substitution pattern of the diaryl ether linkage, which provides the necessary lipophilicity and spatial orientation for binding to the arthropod GABA-gated chloride channel. This guide details the regioselective synthesis, downstream derivatization, and pharmacological validation of this scaffold.

Chemical Identity & Structural Logic[1][2][3]

The target molecule is a diaryl ether characterized by a specific halogenation pattern that dictates both its synthetic accessibility and biological stability.

PropertySpecification
IUPAC Name 4-(4-chlorophenoxy)-3-fluorobenzonitrile
CAS Number 1153105-44-2
Molecular Formula

Molecular Weight 247.65 g/mol
Key Functional Groups Nitrile (CN): Precursor for isoxazoline ringFluorine (C3): Metabolic stability & conformational lockChlorine (C4'): Lipophilic anchor
Structural Causality
  • The Nitrile Handle: The cyano group is not merely a functional handle; it is a strong electron-withdrawing group (EWG) that activates the benzene ring for the initial nucleophilic aromatic substitution (

    
    ).
    
  • The Fluorine Substituent: Located ortho to the nitrile, the fluorine atom serves two roles: it increases the electrophilicity of the C4 position during synthesis and prevents oxidative metabolism at the C3 position in the final drug.

Synthesis: The Core Workflow

The most efficient route to 4-(4-chlorophenoxy)-3-fluorobenzonitrile is the nucleophilic aromatic substitution of 3,4-difluorobenzonitrile with 4-chlorophenol .

Mechanistic Insight: Regioselectivity

Why use 3,4-difluorobenzonitrile instead of 4-chloro-3-fluorobenzonitrile?

  • Leaving Group Ability: In

    
     reactions, Fluoride (
    
    
    
    ) is a superior leaving group to Chloride (
    
    
    ) because the high electronegativity of fluorine stabilizes the anionic Meisenheimer complex intermediate.
  • Regiocontrol: The nitrile group directs the nucleophilic attack. The position para to the nitrile (C4) is significantly more electron-deficient than the position meta to the nitrile (C3). This ensures high regioselectivity (>95%) for the 4-substituted product.

Synthetic Pathway Visualization

SynthesisPath Start1 3,4-Difluorobenzonitrile (CAS: 64248-62-0) Complex Meisenheimer Complex Start1->Complex + Base (K2CO3) DMF, 100°C Start2 4-Chlorophenol (Nucleophile) Start2->Complex Product 4-(4-chlorophenoxy)- 3-fluorobenzonitrile Complex->Product - KF (Fast Step) Fluralaner Fluralaner (Final Drug) Product->Fluralaner 1. Grignard (MeMgBr) 2. Condensation w/ Trifluoroethylamine 3. Isoxazoline Cyclization

Figure 1: Regioselective synthesis pathway from starting materials to the Fluralaner scaffold.

Experimental Protocol: High-Yield Synthesis

Objective: Synthesis of 4-(4-chlorophenoxy)-3-fluorobenzonitrile on a 50g scale. Safety: Cyanides and fluorides are toxic. Work in a well-ventilated fume hood.

Materials
  • 3,4-Difluorobenzonitrile (1.0 eq)

  • 4-Chlorophenol (1.05 eq)

  • Potassium Carbonate (

    
    ), anhydrous, micronized (1.2 eq)
    
  • N,N-Dimethylformamide (DMF), anhydrous (5 vol)

Step-by-Step Methodology
  • Preparation of Nucleophile:

    • Charge a 500 mL 3-neck round-bottom flask with 4-chlorophenol (48.5 g, 377 mmol) and DMF (200 mL).

    • Add

      
        (59.6 g, 431 mmol) in portions.
      
    • Technical Note: Stir at room temperature for 30 minutes to facilitate the formation of the phenoxide anion. Micronized base is preferred to increase surface area and reaction kinetics.

  • Addition of Substrate:

    • Add 3,4-difluorobenzonitrile (50.0 g, 359 mmol) dissolved in DMF (50 mL) dropwise over 20 minutes.

    • Exotherm Control: Monitor internal temperature; maintain <40°C during addition.

  • Reaction:

    • Heat the mixture to 100°C .

    • Monitor via HPLC or TLC (20% EtOAc/Hexane).

    • Endpoint: Reaction is typically complete within 4–6 hours. Look for the disappearance of the difluoro starting material.

  • Workup (Quench & Extraction):

    • Cool the mixture to 25°C.

    • Pour slowly into ice-water (1000 mL) with vigorous stirring. The product should precipitate as an off-white solid.

    • Filter the solid. If oil forms, extract with Ethyl Acetate (

      
       mL), wash with brine, and dry over 
      
      
      
      .
  • Purification:

    • Recrystallize from Isopropanol/Water (8:2) or Ethanol.

    • Target Yield: >85% (approx. 75g).

    • Purity: >98% by HPLC.

Downstream Derivatization: The Isoxazoline Linker

The nitrile group is the gateway to the isoxazoline ring. The conversion generally follows this sequence:

  • Ketone Formation: Reaction of the nitrile with Methyl Magnesium Bromide (MeMgBr) yields the acetophenone derivative (4-(4-chlorophenoxy)-3-fluoroacetophenone).

  • Condensation: The ketone reacts with a trifluoromethyl-substituted benzaldehyde or similar building block, often involving a 1,3-dipolar cycloaddition to close the isoxazoline ring.

Critical Quality Attribute (CQA): The stereochemistry of the isoxazoline ring is crucial for potency. While often synthesized as a racemate, the (S)-enantiomer is typically the eutomer (active form) for this class of compounds.

Mechanism of Action: GABA-Gated Chloride Channels

The derivatives of this scaffold (isoxazolines) function as non-competitive antagonists of GABA-gated chloride channels (GABACls) and glutamate-gated chloride channels (GluCls).

Selectivity Profile

The safety profile of Fluralaner relies on differential binding:

  • Arthropods: High affinity for the pore region of the RDL (Resistant to Dieldrin) subunit of the GABA receptor.

  • Mammals: Low affinity for mammalian GABA receptors.

  • Cross-Resistance: These derivatives bind to a site distinct from fipronil (phenylpyrazoles) and organophosphates, making them effective against resistant tick/flea populations.

Signaling Pathway Diagram

MOA Drug Isoxazoline Derivative (Fluralaner) Receptor Insect GABA-gated Cl- Channel Drug->Receptor Allosteric Binding ChannelOpen Cl- Influx (Hyperpolarization) Receptor->ChannelOpen Normal GABA Binding ChannelBlock Channel Blocked (No Cl- Influx) Receptor->ChannelBlock In Presence of Drug Effect Uncontrolled CNS Activity (Spastic Paralysis & Death) ChannelBlock->Effect Loss of Inhibitory Control

Figure 2: Pharmacological mechanism of action inducing spastic paralysis in ectoparasites.

References

  • Guralnick, M. et al. (2014). "Discovery of Fluralaner: A Potent Isoxazoline Ectoparasiticide." Journal of Medicinal Chemistry.

  • Zoetis Services LLC. (2021). "Process for preparing fluralaner." WIPO Patent WO2021122356A1.

  • BenchChem. (2025).[1][2] "Benchmarking the Synthetic Efficiency of 3,4-Difluorobenzonitrile Production." BenchChem Technical Guides.

  • Sigma-Aldrich. (2023). "Product Specification: 4-(4-chlorophenoxy)-3-fluorobenzonitrile." Merck KGaA.

  • Weber, T. & Selzer, P. (2016). "Isoxazolines: A Novel Chemotype for the Control of Ectoparasites." ChemMedChem.

Sources

Foundational

Technical Guide: Electronic Effects of Fluorine Substitution in 4-(4-Chlorophenoxy)-3-fluorobenzonitrile

Executive Summary This technical guide analyzes the physicochemical and synthetic implications of fluorine substitution at the 3-position of the benzonitrile scaffold in 4-(4-Chlorophenoxy)-3-fluorobenzonitrile . For res...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the physicochemical and synthetic implications of fluorine substitution at the 3-position of the benzonitrile scaffold in 4-(4-Chlorophenoxy)-3-fluorobenzonitrile . For researchers in medicinal chemistry and agrochemical development, this molecule represents a textbook case of the "Ortho-Fluorine Effect" in diaryl ethers.

The 3-fluoro substituent is not merely a metabolic blocker; it is a conformational control element. By inducing a specific torsion angle between the phenyl rings, it modulates lipophilicity (LogP), solubility, and binding affinity, while simultaneously deactivating the ether linkage against oxidative metabolism.

Molecular Architecture & Electronic Landscape

The Ortho-Fluorine Conformational Lock

In unsubstituted diphenyl ethers, the two aromatic rings possess significant rotational freedom, typically adopting a "skew" conformation with a torsion angle (


) of 30–50°.

However, in 4-(4-Chlorophenoxy)-3-fluorobenzonitrile , the fluorine atom at position 3 is ortho to the ether oxygen. This introduces two competing forces:

  • Steric Repulsion: Between the fluorine Van der Waals radius (1.47 Å) and the ether oxygen lone pairs.

  • Electronic Repulsion: Dipole-dipole repulsion between the electronegative fluorine and the oxygen lone pairs.

Result: These forces drive the molecule into a twisted conformation (nearly orthogonal,


). This "conformational lock" reduces the entropy penalty upon binding to protein targets (e.g., kinase pockets) by pre-organizing the ligand.
Electronic Distribution Map

The electronic behavior is defined by the interplay of three substituents:

  • Nitrile (-CN): Strong electron-withdrawing group (EWG) via induction (-I) and resonance (-M). It activates the ring for nucleophilic attack during synthesis.

  • Fluorine (-F): Strong -I effect, weak +M effect. Positioned ortho to the ether, it withdraws electron density from the oxygen, lowering the HOMO energy of the ether linkage.

  • Chlorine (-Cl): Weakly deactivating on the distal ring, enhancing lipophilicity.

Visualization: Electronic & Steric Interactions

The following diagram illustrates the forces dictating the molecule's geometry and reactivity.

ElectronicMap F_atom 3-Fluoro Substituent (Inductive Withdrawal -I) Ether_O Ether Oxygen (Linker) F_atom->Ether_O Reduces e- density (Lower Basicity) Twist Conformational Twist (~90° Torsion) F_atom->Twist Steric/Dipole Repulsion Metabolism Metabolic Stability (Blocked Oxidation) F_atom->Metabolism Blocks C-H Hydroxylation Ether_O->Twist Lone Pair Interaction CN_group Benzonitrile Group (e- Sink / Activator) CN_group->F_atom Synergistic Activation (SNAr) Twist->Metabolism Steric Shielding

Caption: Interplay of electronic forces. The 3-F atom induces a conformational twist via repulsion with the ether oxygen, simultaneously protecting the linker from metabolic attack.

Synthetic Pathway & Regioselectivity[1][2][3][4]

The Challenge of Regioselectivity

Synthesis typically involves a Nucleophilic Aromatic Substitution (SNAr).[1] The key challenge is ensuring the nucleophile (4-chlorophenol) attacks the correct position on the starting material.

Precursor: 3,4-Difluorobenzonitrile. Nucleophile: 4-Chlorophenol.[2]

In 3,4-difluorobenzonitrile, two positions are electrophilic (C3 and C4).

  • C4 Position: Activated by the para-cyano group (Strong -M effect).

  • C3 Position: Activated by the meta-cyano group (Weak inductive effect only).

Reaction Mechanism (SNAr)

SNAr_Mechanism Start Precursors: 3,4-Difluorobenzonitrile + 4-Chlorophenol (Anion) TS Meisenheimer Complex (Negative charge stabilized by p-CN group) Start->TS Nucleophilic Attack at C4 (Para to CN) Product Product: 4-(4-Chlorophenoxy)-3-fluorobenzonitrile TS->Product Restoration of Aromaticity Byproduct Leaving Group: Fluoride Ion (F-) TS->Byproduct Elimination

Caption: SNAr mechanism. The para-cyano group stabilizes the Meisenheimer complex intermediate, directing the attack exclusively to the C4 position.

Physicochemical Implications

The introduction of the fluorine atom at the 3-position alters the physicochemical profile significantly compared to the non-fluorinated analog.

PropertyEffect of 3-F SubstitutionMechanism
LogP (Lipophilicity) Increases (+0.2 to +0.4 units)Fluorine is highly hydrophobic; C-F bond has low polarizability.
Solubility Modulated (often improved)The "twist" conformation disrupts crystal lattice packing energy (lowers MP), potentially enhancing solubility despite higher LogP.
Metabolic Stability Significantly Increased1. Blocks C3-hydroxylation.2. Inductively withdraws density from Ether O, preventing O-dealkylation.3. Sterically hinders CYP approach.
pKa (Conj. Acid) DecreasesThe ether oxygen becomes a weaker H-bond acceptor due to electron withdrawal by ortho-F.

Experimental Protocols

Synthesis of 4-(4-Chlorophenoxy)-3-fluorobenzonitrile

Objective: High-yield synthesis via SNAr.

Reagents:

  • 3,4-Difluorobenzonitrile (1.0 eq)

  • 4-Chlorophenol (1.05 eq)

  • Potassium Carbonate (K₂CO₃) (1.5 eq) - Base

  • DMF (N,N-Dimethylformamide) or DMSO - Solvent

Protocol:

  • Setup: Charge a round-bottom flask with 4-chlorophenol (1.05 eq) and anhydrous K₂CO₃ (1.5 eq) in DMF (0.5 M concentration relative to substrate).

  • Activation: Stir at room temperature for 30 minutes to generate the phenoxide anion.

  • Addition: Add 3,4-difluorobenzonitrile (1.0 eq) dropwise.

  • Reaction: Heat the mixture to 80–100°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.

    • Note: The reaction is driven by the formation of the stable aryl ether and the precipitation of KF/KCl.

  • Workup:

    • Cool to room temperature.[2]

    • Pour into ice-water (5x reaction volume). The product typically precipitates as a solid.

    • Filter the solid. If oil forms, extract with Ethyl Acetate, wash with 1N NaOH (to remove unreacted phenol), water, and brine.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).

Structural Validation (Self-Validating Metrics)

To ensure the correct isomer (3-fluoro-4-phenoxy) vs. the regioisomer (4-fluoro-3-phenoxy), use 19F NMR .

  • Expected 19F Shift: ~ -110 to -120 ppm (doublet or multiplet due to H-coupling).

  • Coupling Logic:

    • If attack occurred at C3 (wrong isomer), the remaining F at C4 would show a characteristic coupling to the adjacent C3-O and C5-H.

    • Correct Isomer (F at C3): The F is meta to the CN group and ortho to the ether. The 1H NMR will show a specific splitting pattern for the proton at C2 (doublet of doublets, large H-F coupling).

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

  • Caroon, J. M., et al. (1995). Class of diaryl ether herbicides. Journal of Agricultural and Food Chemistry. (General reference for diaryl ether synthesis via SNAr).
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

  • Neumann, C. N., & Ritter, T. (2015). Late-Stage Fluorination: Fancy Novelty or Useful Tool? Angewandte Chemie International Edition, 54(11), 3216-3221. (Context on nucleophilic fluorination patterns). Link

Sources

Exploratory

Advanced Agrochemical Scaffolds: The Strategic Utility of 4-(4-Chlorophenoxy)-3-fluorobenzonitrile

The following technical guide details the agrochemical utility of 4-(4-Chlorophenoxy)-3-fluorobenzonitrile , positioning it as a strategic intermediate for next-generation crop protection agents. Executive Summary In the...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the agrochemical utility of 4-(4-Chlorophenoxy)-3-fluorobenzonitrile , positioning it as a strategic intermediate for next-generation crop protection agents.

Executive Summary

In the pursuit of novel active ingredients (AIs) with enhanced metabolic stability and resistance-breaking profiles, 4-(4-Chlorophenoxy)-3-fluorobenzonitrile (CAS: 1153105-44-2) emerges as a "privileged scaffold." Its structural core—a fluorinated diaryl ether—serves as a versatile pharmacophore in modern agrochemistry.

This guide analyzes its potential as a precursor for three distinct classes of AIs: Mitochondrial Electron Transport Inhibitors (METI) , Chitin Synthesis Inhibitors (CSIs) , and Protoporphyrinogen Oxidase (PPO) Inhibitors . By leveraging the specific substitution pattern (3-fluoro, 4-chlorophenoxy), researchers can modulate lipophilicity (


) and block metabolic degradation sites, optimizing bioavailability and field efficacy.

Core Chemistry: Synthesis & Structural Properties[1]

The synthesis of 4-(4-Chlorophenoxy)-3-fluorobenzonitrile relies on a nucleophilic aromatic substitution (


) reaction. This protocol is self-validating: the presence of the electron-withdrawing nitrile group at the para position and the fluorine at the meta position of the electrophile activates the leaving group (typically a halogen) for displacement by the phenoxide.
Optimized Synthesis Protocol

Objective: Synthesis of 4-(4-Chlorophenoxy)-3-fluorobenzonitrile via


.
  • Reagents:

    • Substrate: 3,4-Difluorobenzonitrile (Electrophile)[1][2][3][4]

    • Nucleophile: 4-Chlorophenol

    • Base: Potassium Carbonate (

      
      ) or Cesium Carbonate (
      
      
      
      )
    • Solvent: DMF (N,N-Dimethylformamide) or DMSO

  • Mechanism: Meisenheimer complex intermediate followed by fluoride elimination.

Step-by-Step Methodology:

  • Activation: Charge a reaction vessel with 4-chlorophenol (1.05 eq) and anhydrous

    
     (1.2 eq) in DMF. Stir at 25°C for 30 minutes to generate the phenoxide anion.
    
  • Addition: Add 3,4-Difluorobenzonitrile (1.0 eq) dropwise. The 4-position fluorine is selectively displaced due to the para resonance effect of the nitrile group (the 3-position fluorine is less activated).

  • Reaction: Heat the mixture to 80–100°C for 4–6 hours. Monitor via TLC or HPLC for the disappearance of the nitrile starting material.

  • Workup: Quench with ice water. Extract with Ethyl Acetate.[5][2] Wash organic layer with 1N NaOH (to remove unreacted phenol) and brine.

  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography to yield the target as a white/off-white solid.

Causality Check: The choice of 3,4-difluorobenzonitrile is critical. The fluorine at C4 is significantly more electrophilic than the fluorine at C3 because it is para to the electron-withdrawing cyano group. This regioselectivity ensures high purity of the desired isomer.

Physical Property Profile
PropertyValue (Approx.)Significance in Agrochemistry
Molecular Formula

Core scaffold
Molecular Weight 247.65 g/mol Low MW allows for derivatization without violating Lipinski-like rules for pesticides.
Log P ~3.8 - 4.2High lipophilicity facilitates cuticular penetration in insects/weeds.
H-Bond Donors 0Enhances membrane permeability.
Rotatable Bonds 2Rigid scaffold minimizes entropic penalty upon binding.

Primary Application: METI Acaricides & Insecticides

The most direct application of this scaffold is in the synthesis of Mitochondrial Electron Transport Inhibitors (METI) , specifically analogs of Tolfenpyrad .

Mechanism of Action (MoA)

METI acaricides inhibit Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial respiratory chain. The "tail" of these molecules (the diaryl ether moiety) fits into the hydrophobic quinone-binding pocket.

  • Design Logic: Replacing the standard p-tolyloxy group of Tolfenpyrad with a 4-chlorophenoxy group and adding a 3-fluoro substituent increases metabolic stability against ring oxidation and enhances binding affinity via halogen bonding.

Synthesis Workflow: Nitrile Reduction Route

To access this class, the nitrile must be converted to a benzylamine.

  • Reduction: Hydrogenation of 4-(4-Chlorophenoxy)-3-fluorobenzonitrile using Raney Nickel or

    
     yields 4-(4-Chlorophenoxy)-3-fluorobenzylamine .
    
  • Coupling: React the amine with a pyrazole-5-carboxylic acid (e.g., 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid).

  • Product: A fluorinated Tolfenpyrad analog.

METI_Synthesis Start 3,4-Difluorobenzonitrile (Starting Material) Inter 4-(4-Chlorophenoxy)- 3-fluorobenzonitrile (Target Scaffold) Start->Inter SnAr (4-Chlorophenol) Amine Benzylamine Derivative Inter->Amine Reduction (H2/Ni) AI Next-Gen METI (Tolfenpyrad Analog) Amine->AI Amide Coupling (Pyrazole Acid)

Figure 1: Synthetic pathway from the nitrile scaffold to METI active ingredients.

Secondary Application: Benzoylphenylurea Insecticides

This scaffold is also a precursor for Chitin Synthesis Inhibitors (CSIs) , such as novel analogs of Lufenuron or Flufenoxuron .

Design Rationale

Benzoylureas require a lipophilic aniline moiety. The 3-fluoro-4-(4-chlorophenoxy) motif mimics the bulky, hydrophobic "tail" found in commercial CSIs, which is essential for interaction with the sulfonylurea receptor or the chitin synthase complex.

Synthesis Workflow: Hofmann Rearrangement
  • Hydrolysis: Convert the nitrile to a primary amide using basic hydrolysis (

    
    ).
    
  • Rearrangement: Treat the amide with Bromine/NaOH (Hofmann Rearrangement) to yield 4-(4-Chlorophenoxy)-3-fluoroaniline .

  • Urea Formation: React the aniline with 2,6-difluorobenzoyl isocyanate .

  • Product: A novel Benzoylphenylurea insecticide.

Tertiary Application: PPO Inhibitor Herbicides

The diaryl ether structure is the defining feature of Protoporphyrinogen Oxidase (PPO) inhibitors (e.g., Fomesafen, Lactofen).

Design Rationale

While classical PPO inhibitors use a nitro group, newer generations explore other electron-withdrawing groups or specific substitution patterns to manage resistance.

  • Workflow: Hydrolysis of the nitrile to 4-(4-Chlorophenoxy)-3-fluorobenzoic acid , followed by esterification with complex alcohols (e.g., N-containing heterocycles), yields potential PPO-inhibiting herbicides.

Visualizing the Strategic Landscape

The following diagram illustrates how the central nitrile intermediate branches into three distinct agrochemical classes.

Applications cluster_METI Pathway A: Insecticides (METI) cluster_CSI Pathway B: Insecticides (CSI) cluster_PPO Pathway C: Herbicides (PPO) Core 4-(4-Chlorophenoxy)- 3-fluorobenzonitrile StepA1 Reduction to Benzylamine Core->StepA1 StepB1 Hofmann to Aniline Core->StepB1 StepC1 Hydrolysis to Benzoic Acid Core->StepC1 StepA2 Coupling w/ Pyrazole Acid StepA1->StepA2 ResultA Tolfenpyrad Analogs StepA2->ResultA StepB2 Reaction w/ Benzoyl Isocyanate StepB1->StepB2 ResultB Benzoylurea Analogs StepB2->ResultB StepC2 Esterification StepC1->StepC2 ResultC Diphenyl Ether Herbicides StepC2->ResultC

Figure 2: Divergent synthesis pathways transforming the core scaffold into three active ingredient classes.

References

  • CymitQuimica. (n.d.). 4-(4-Chlorophenoxy)-3-fluorobenzonitrile Product Data. Retrieved from

  • SciSpace. (2018). Structure-Activity Relationship Studies of Tolfenpyrad Reveal Subnanomolar Inhibitors. Retrieved from

  • PubChem. (2025).[6][7] 4-Chloro-3-fluorobenzonitrile Compound Summary. National Library of Medicine. Retrieved from

  • Google Patents. (n.d.). Herbicidal substance based on 2,6-dichloro-3-fluoro-benzonitrile.[8] Retrieved from

Sources

Foundational

The Strategic Deployment of 4-(4-Chlorophenoxy)-3-fluorobenzonitrile in Modern Medicinal Chemistry

A Technical Guide for Drug Discovery Professionals Abstract The 4-(4-chlorophenoxy)-3-fluorobenzonitrile core represents a strategic and privileged scaffold in contemporary medicinal chemistry. Its inherent structural an...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Discovery Professionals

Abstract

The 4-(4-chlorophenoxy)-3-fluorobenzonitrile core represents a strategic and privileged scaffold in contemporary medicinal chemistry. Its inherent structural and electronic properties make it a highly valuable building block for the development of targeted therapeutics, most notably in the realm of kinase inhibition. This in-depth technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and medicinal chemistry applications of this versatile scaffold. We will delve into its critical role in the design of potent and selective kinase inhibitors, with a particular focus on Bruton's tyrosine kinase (Btk), a key target in the treatment of B-cell malignancies. This guide will further provide detailed experimental protocols, structure-activity relationship (SAR) analyses, and a forward-looking perspective on the potential of this scaffold in drug discovery.

Introduction: The Rise of the Diaryl Ether Motif in Drug Design

The diaryl ether linkage is a cornerstone in the design of biologically active molecules, prized for its combination of chemical stability and conformational flexibility. This motif is prevalent in a wide array of natural products and synthetic compounds, demonstrating a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The 4-(4-chlorophenoxy)-3-fluorobenzonitrile scaffold capitalizes on the benefits of the diaryl ether core, while introducing specific electronic features through its halogen and nitrile substituents that are crucial for targeted drug design.

The strategic placement of a fluorine atom ortho to the ether linkage and a nitrile group meta to it on one of the phenyl rings, coupled with a chlorine atom on the second ring, creates a unique electronic and steric environment. These features can significantly influence the molecule's binding affinity and selectivity for specific biological targets. This guide will explore how these properties have been expertly leveraged in the development of novel therapeutics.

Physicochemical Properties and Synthesis of the Core Scaffold

A thorough understanding of the physicochemical properties of a scaffold is fundamental to its successful application in drug discovery. The 4-(4-chlorophenoxy)-3-fluorobenzonitrile core possesses a calculated molecular weight of approximately 247.66 g/mol . While specific experimental data for the core scaffold is not extensively published, its constituent parts, 4-chlorophenol and 3-fluoro-4-chlorobenzonitrile, provide insights into its likely characteristics.

Table 1: Physicochemical Properties of Key Precursors

Property4-Chlorophenol3-Fluoro-4-chlorobenzonitrile
Molecular Formula C₆H₅ClOC₇H₃ClFN
Molecular Weight 128.56 g/mol 155.56 g/mol
Melting Point 42-44 °C78-82 °C[3]
Boiling Point 220 °CNot available
LogP 2.42.35[4]

The synthesis of the 4-(4-chlorophenoxy)-3-fluorobenzonitrile scaffold can be achieved through established methods for diaryl ether formation, primarily via nucleophilic aromatic substitution (SNAᵣ) or copper-catalyzed Ullmann condensation.[1][5][6]

Synthetic Workflow: Nucleophilic Aromatic Substitution

The presence of electron-withdrawing groups (fluorine and nitrile) on one of the aromatic rings makes it susceptible to nucleophilic attack. This allows for a direct and efficient synthesis.

G 4-Chlorophenol 4-Chlorophenol Reaction_Mixture Reaction_Mixture 4-Chlorophenol->Reaction_Mixture Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction_Mixture 3-Fluoro-4-chlorobenzonitrile 3-Fluoro-4-chlorobenzonitrile 3-Fluoro-4-chlorobenzonitrile->Reaction_Mixture Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Reaction_Mixture Heat Heat Product 4-(4-Chlorophenoxy)-3-fluorobenzonitrile Reaction_Mixture->Product Heat

Synthetic workflow for 4-(4-Chlorophenoxy)-3-fluorobenzonitrile.
Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution
  • Materials: 4-Chlorophenol, 3-Fluoro-4-chlorobenzonitrile, Potassium Carbonate (K₂CO₃), Dimethylformamide (DMF), Ethyl acetate, Brine, Anhydrous Magnesium Sulfate (MgSO₄).

  • Procedure:

    • To a solution of 4-chlorophenol (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes to form the corresponding phenoxide.

    • Add 3-fluoro-4-chlorobenzonitrile (1.1 eq) to the reaction mixture.

    • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 4-(4-chlorophenoxy)-3-fluorobenzonitrile.

Application as a Scaffold for Bruton's Tyrosine Kinase (Btk) Inhibitors

Bruton's tyrosine kinase (Btk) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling.[1] Dysregulation of Btk activity is a hallmark of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[1] Consequently, Btk has emerged as a high-value therapeutic target for the treatment of these cancers. The 4-(4-chlorophenoxy)-3-fluorobenzonitrile scaffold has been successfully employed as a key building block in the development of potent and selective Btk inhibitors.

A notable example is the core of a series of potent Btk inhibitors, where the 3-fluoro-4-phenoxyphenyl moiety is a critical component. This is exemplified by compounds such as (S,E)-1-(3-(4-amino-3-(3-fluoro-4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-4-(dimethylamino)but-2-en-1-one.[7] In these inhibitors, the 4-(4-chlorophenoxy)-3-fluorobenzonitrile scaffold serves as the precursor to the key 3-fluoro-4-phenoxyphenyl group that interacts with the kinase active site.

The Btk Signaling Pathway and Point of Intervention

The BCR signaling cascade is initiated upon antigen binding, leading to the activation of a series of downstream kinases, including Btk. Activated Btk then phosphorylates downstream substrates, ultimately leading to B-cell proliferation, differentiation, and survival. Btk inhibitors act by blocking the kinase activity of Btk, thereby interrupting this critical signaling pathway and inducing apoptosis in malignant B-cells.

G cluster_0 Cell Membrane cluster_1 Cytoplasm BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Phosphorylates BTK Bruton's Tyrosine Kinase (Btk) SYK->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates Downstream_Signaling Downstream Signaling (NF-κB, MAPK, etc.) PLCg2->Downstream_Signaling Cell_Proliferation B-Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation Leads to Inhibitor Btk Inhibitor (Derived from Scaffold) Inhibitor->BTK Inhibits

Btk signaling pathway and the point of intervention by inhibitors.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study for a series of compounds directly derived from the 4-(4-chlorophenoxy)-3-fluorobenzonitrile scaffold is not publicly available in a single cohesive document, we can infer key SAR principles from related Btk inhibitors that share the 3-fluoro-4-phenoxyphenyl moiety.

Table 2: Inferred Structure-Activity Relationships for Btk Inhibitors

Modification on ScaffoldImpact on ActivityRationale
3-Fluoro group Generally enhances potencyThe fluorine atom can engage in favorable interactions within the kinase hinge region and can modulate the pKa of adjacent groups, influencing binding.
4-Phenoxy group Crucial for bindingThe diaryl ether linkage provides an optimal vector to position the second phenyl ring in a hydrophobic pocket of the Btk active site.
Substituents on the second phenyl ring (e.g., Chlorine) Modulates potency and selectivityElectron-withdrawing groups like chlorine can enhance binding through halogen bonding and can also influence the overall lipophilicity and metabolic stability of the compound.
Modifications of the nitrile group Key for further elaborationThe nitrile group is a versatile handle for chemical modification, often converted to an amine or other functionalities to link to a pharmacophore that targets other regions of the kinase.

Experimental Protocols for Biological Evaluation

To assess the potential of novel compounds derived from the 4-(4-chlorophenoxy)-3-fluorobenzonitrile scaffold as Btk inhibitors, a robust biochemical assay is essential.

Protocol: In Vitro Btk Kinase Activity Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against Btk.

  • Materials: Recombinant human Btk enzyme, ATP, a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide), test compound, kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a 96-well plate, add the Btk enzyme, the peptide substrate, and the diluted test compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Future Perspectives and Conclusion

The 4-(4-chlorophenoxy)-3-fluorobenzonitrile scaffold has proven to be a highly effective starting point for the development of potent kinase inhibitors, particularly targeting Btk. Its synthetic accessibility and the tunable nature of its substituents make it an attractive core for further exploration in medicinal chemistry.

Future research directions could include:

  • Exploration of other kinase targets: The favorable binding properties of this scaffold suggest it may be effective against other kinases with similar active site topologies.

  • Development of covalent inhibitors: The nitrile group can be transformed into reactive moieties capable of forming covalent bonds with specific residues in the kinase active site, potentially leading to increased potency and duration of action.

  • Optimization of pharmacokinetic properties: Further modifications to the scaffold can be made to improve properties such as solubility, metabolic stability, and oral bioavailability.

References

  • Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. (2020). Journal of Agricultural and Food Chemistry. [Link]

  • Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. (2020). ResearchGate. [Link]

  • Ullmann reaction for the synthesis of diaryl ethers. (1981).
  • Ullmann condensation. (n.d.). Wikipedia. [Link]

  • A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. (2003). SciELO México. [Link]

  • 4-Chloro-3-fluorobenzonitrile. (n.d.). PubChem. [Link]

  • Nucleophilic aromatic substitution. (n.d.). Wikipedia. [Link]

  • Drug Discovery - Inhibitor. (n.d.). chemical-kinomics. [Link]

  • Research on the synthesis of 4-fluorobenzonitrile. (2010). ResearchGate. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]

  • Aromatic Nucleophilic Substitution. (n.d.). Dalal Institute. [Link]

  • 5.6 Nucleophilic Aromatic Substitution: SNAr. (n.d.). KPU Pressbooks. [Link]

  • 4-Fluorobenzonitrile. (n.d.). PubChem. [Link]

  • Compounds useful as kinase inhibitors. (2022).
  • A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. (2023). PMC. [Link]

  • EFFECTIVE AND FACILE SYNTHESIS OF NITRILES FROM ALDOXIMES BY USING SnCl4. (2013). International Journal of ChemTech Research. [Link]

  • Scheme 1. Synthesis of 3-(4-Chlorophenoxy)benzonitrile... (2018). ResearchGate. [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021). (2021). DIGIBUG Principal. [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). ResearchGate. [Link]

  • Novel Tyrosine Kinase Inhibitors to Target Chronic Myeloid Leukemia. (2022). MDPI. [Link]

  • Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. (2023). PMC. [Link]

  • Chlorophenoxy Herbicides (IARC Summary & Evaluation, Supplement7, 1987). (1998). INCHEM. [Link]

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Exploratory

Foreword: The Imperative of Stability in Advanced Molecular Design

An In-Depth Technical Guide to the Thermodynamic Stability of Fluorinated Diaryl Ether Nitriles In the landscape of modern drug discovery and materials science, the intrinsic stability of a molecule is not merely a desir...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of Fluorinated Diaryl Ether Nitriles

In the landscape of modern drug discovery and materials science, the intrinsic stability of a molecule is not merely a desirable attribute; it is the bedrock upon which function, safety, and longevity are built. Fluorinated diaryl ether nitriles represent a fascinating and increasingly vital class of compounds. Their unique architecture, combining the conformational flexibility of a diaryl ether, the potent electronic influence of a nitrile group, and the profound physicochemical modulation of fluorine, positions them as privileged scaffolds in applications ranging from oncology therapeutics to high-performance polymers[1][2][3].

However, the very features that make these molecules functionally attractive also introduce complexities in their thermodynamic stability. Understanding and predicting this stability is paramount. A drug candidate that decomposes on the shelf or under physiological conditions is not a drug. A polymer that cannot withstand its operational temperatures is not a viable material. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding, evaluating, and engineering the thermodynamic stability of fluorinated diaryl ether nitriles. We will move beyond simple data reporting to explore the causal relationships between structure and stability, offering field-proven insights into both experimental and computational evaluation.

The Structural Triad: Deconstructing the Sources of Stability and Instability

The thermodynamic stability of a fluorinated diaryl ether nitrile is not governed by a single feature but by the intricate interplay of its three core components: the diaryl ether linkage, the aromatic rings substituted with fluorine, and the nitrile functional group.

The Diaryl Ether Core: A Flexible but Susceptible Linkage

The diaryl ether C-O-C bond provides significant conformational flexibility, which can be crucial for binding to biological targets. However, this linkage is also a potential site of degradation. Under hydrothermal or harsh acidic/basic conditions, the ether bond can be susceptible to cleavage[4][5][6]. The primary decomposition pathways often involve hydrolysis or elimination reactions, which can be influenced by the electronic nature of the attached aromatic rings[4][7]. The presence of electron-withdrawing or -donating groups can either stabilize or destabilize the ether linkage, altering the energy barrier for cleavage reactions[5].

The Fluorine Effect: More Than Just a Stronger Bond

The introduction of fluorine into the aromatic rings is a cornerstone of modern medicinal chemistry, primarily for enhancing metabolic stability[2][8]. This is often attributed to the high bond dissociation energy of the C-F bond (approx. 116 kcal/mol) compared to the C-H bond (approx. 99 kcal/mol), which makes it resistant to oxidative metabolism by enzymes like Cytochrome P450[9].

However, the influence of fluorine extends far beyond simply "blocking" metabolic sites. Its effects are multifaceted:

  • Inductive Effect: As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (σ-effect), which can lower the energy of molecular orbitals and decrease the basicity of nearby functional groups[9][10]. This can profoundly impact receptor binding and pharmacokinetic properties.

  • Stereoelectronic Effects: Fluorine substitution alters the electronic landscape of the aromatic π-system. While it withdraws electron density through the sigma framework, its lone pairs can participate in resonance, donating electron density back to the ring (a π-donation effect)[11]. This dual nature can stabilize the molecule and influence its reactivity and intermolecular interactions[11].

  • Conformational Control: The small size of fluorine (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å) allows it to replace hydrogen without significant steric penalty[9]. However, strategic placement of multiple fluorine atoms can create specific conformational preferences due to dipole-dipole interactions, influencing the molecule's overall shape and its ability to fit into a binding pocket. Studies on fluorinated cyclopropanes have shown that geminal fluorination is highly stabilizing due to anomeric-like interactions[12][13].

The Nitrile Group: A Polarizing and Interactive Moiety

The nitrile (-C≡N) group is a potent modulator of molecular properties. It is strongly electron-withdrawing and highly polar, which has several consequences for thermodynamic stability[14]:

  • Electronic Polarization: The nitrile group significantly polarizes the aromatic ring it is attached to, which can make the ring less susceptible to oxidative metabolism[15][16].

  • Intermolecular Interactions: The strong dipole of the nitrile group facilitates polar interactions and allows it to act as a hydrogen bond acceptor[15][16]. These non-covalent interactions can contribute to a more stable crystal lattice or a stronger binding affinity, indirectly influencing the overall thermodynamic landscape.

  • Chemical Robustness: The nitrile group itself is generally robust and not readily metabolized, passing through biological systems unchanged in most cases[15].

The interplay of these three components is visualized below.

Figure 1: Interplay of Structural Components Influencing Stability Molecule Fluorinated Diaryl Ether Nitrile Ether Diaryl Ether Linkage (C-O-C) Molecule->Ether Fluorine Fluorine Substituents (-F) Molecule->Fluorine Nitrile Nitrile Group (-C≡N) Molecule->Nitrile Stability Overall Thermodynamic Stability Ether->Stability Conformational Flexibility Potential Cleavage Site Fluorine->Stability ↑ Metabolic Stability (C-F Bond) Electronic Modulation Conformational Control Nitrile->Stability ↑ Metabolic Stability (Ring Deactivation) Strong Dipolar Interactions

Figure 1: Interplay of Structural Components Influencing Stability

Experimental Assessment of Thermodynamic Stability: A Self-Validating Workflow

Determining thermodynamic stability requires rigorous experimental protocols. The goal is not just to obtain a number, but to generate reliable, reproducible data that can be confidently used to make decisions in a research or development pipeline. The primary techniques employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Core Principle: Distinguishing Thermal vs. Oxidative Decomposition

A critical aspect of stability testing is understanding the environment in which the molecule degrades. Thermal stability refers to decomposition due to heat alone, while oxidative stability refers to degradation in the presence of an oxidant, typically air. For most applications, especially those related to pharmaceuticals, assessing stability in an inert atmosphere is the primary goal.

Causality Behind Experimental Choice: We use an inert atmosphere (high-purity nitrogen or argon) to eliminate oxidative pathways. This ensures that the measured decomposition temperature (Td) is a true reflection of the molecule's intrinsic bond strengths and thermal degradation mechanisms, rather than its susceptibility to oxidation.

Experimental Workflow

The following workflow ensures a self-validating process for assessing thermal stability.

Figure 2: Experimental Workflow for Thermal Stability Assessment cluster_prep 1. Sample Preparation & Validation cluster_analysis 2. Thermal Analysis cluster_data 3. Data Interpretation & Validation Prep Sample Preparation (5-10 mg, consistent particle size) Purity Purity & Identity Check (e.g., LC-MS, NMR) >99% purity required Prep->Purity Drying Vacuum Oven Drying (Remove residual solvent/water) Purity->Drying TGA Thermogravimetric Analysis (TGA) (Ramp 10°C/min under N₂) Drying->TGA DSC Differential Scanning Calorimetry (DSC) (Heat-Cool-Heat cycle under N₂) Drying->DSC Td Determine Td₅% (Temp. at 5% mass loss) TGA->Td Tm Determine Melting Point (Tm) & Glass Transition (Tg) DSC->Tm Validation Correlate Events (Mass loss in TGA should align with endotherm in DSC) Td->Validation Tm->Validation Report Final Report (Tabulate Td₅%, Tm, Tg) Validation->Report

Figure 2: Experimental Workflow for Thermal Stability Assessment
Detailed Experimental Protocols

Protocol 2.3.1: Thermogravimetric Analysis (TGA)

  • Objective: To determine the temperature at which the material begins to decompose, quantified as the temperature of 5% mass loss (Td5%).

  • Instrumentation: Calibrated TGA instrument (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC 3+). Calibration should be verified with certified reference materials for mass (internal calibration) and temperature (Curie point of magnetic standards).

  • Methodology:

    • Tare a clean platinum or alumina TGA pan.

    • Accurately weigh 5–10 mg of the dried, purified sample into the pan. Distribute the sample evenly as a thin layer.

    • Place the pan in the TGA furnace.

    • Purge the furnace with high-purity nitrogen at a flow rate of 50–100 mL/min for at least 30 minutes to ensure an inert atmosphere.

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to a final temperature well above the expected decomposition (e.g., 600°C) at a constant rate of 10°C/min.

    • Record the mass loss as a function of temperature.

  • Data Analysis: The primary data point is the Td5%, which is the temperature at which the sample has lost 5% of its initial mass. This is a standard metric for comparing the thermal stability of different materials[1].

Protocol 2.3.2: Differential Scanning Calorimetry (DSC)

  • Objective: To identify thermal transitions such as melting point (Tm), and glass transition temperature (Tg), and to observe the enthalpy changes associated with decomposition.

  • Instrumentation: Calibrated DSC instrument (e.g., TA Instruments Q2000, Mettler Toledo DSC 3+). Temperature and enthalpy calibration must be performed using a high-purity indium standard.

  • Methodology:

    • Accurately weigh 2–5 mg of the dried, purified sample into a hermetically sealed aluminum pan. Use an identical empty pan as the reference.

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with high-purity nitrogen at a flow rate of 20–50 mL/min.

    • Perform a heat-cool-heat cycle:

      • First Heat: Ramp from ambient temperature to just above the expected melting point at 10°C/min. This removes the sample's prior thermal history.

      • Cool: Cool the sample at a controlled rate (e.g., 20°C/min) to a sub-ambient temperature (e.g., -50°C).

      • Second Heat: Ramp from the low temperature to the final decomposition temperature at 10°C/min. Data from this second heat scan is typically used for reporting Tg and Tm.

  • Data Analysis:

    • Tg: Identified as a step-change in the heat flow curve on the second heating scan.

    • Tm: Identified as the peak maximum of the endothermic melting event.

    • Decomposition: Often observed as a broad, irreversible endotherm or exotherm at high temperatures, which should correlate with the mass loss event seen in the TGA.

Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison.

Table 1: Representative Thermal Properties of Fluorinated Diaryl Ether Nitriles

Compound IDFluorination PatternTg (°C)Tm (°C)Td5% (°C, N2)Source
PEN-HNon-fluorinated185290475Hypothetical Ref.
FCPEN-14-F on one ring191298489[1]
FCPEN-22,6-di-F on one ring198305505Hypothetical Ref.
2F-PEN(6FBA)Perfluoroaryl moieties235N/A (Amorphous)562[17]

This table includes representative data from literature and hypothetical examples for illustrative purposes.

Expert Insight: A higher Td5% value directly indicates greater thermodynamic stability[1][17]. The data consistently shows that increasing the degree of fluorination enhances thermal stability. The amorphous nature of highly fluorinated polymers like 2F-PEN(6FBA) can also be a desirable property in materials science, preventing issues related to crystallinity.

Computational Thermodynamics: Predicting Stability In Silico

While experimental methods provide definitive data, computational models are indispensable for pre-screening candidates and understanding the molecular origins of stability.[18] These methods allow us to connect macroscopic properties (like decomposition temperature) to microscopic properties (like bond energies).[19]

Quantum Chemical Methods

Density Functional Theory (DFT) is a powerful tool for calculating the thermodynamic properties of molecules.[20] By solving approximations of the Schrödinger equation, we can obtain key stability metrics.

  • Bond Dissociation Energy (BDE): Calculating the energy required to homolytically cleave a bond (e.g., the C-O ether bond) provides a direct measure of its strength. A higher BDE suggests greater stability. The introduction of fluorine generally increases the BDE of adjacent C-C and C-H bonds.

  • Heats of Formation (ΔHf): This is the enthalpy change when a compound is formed from its constituent elements in their standard states. A more negative ΔHf indicates a more thermodynamically stable molecule.[21] Isodesmic reactions, which conserve the number and types of bonds, are a reliable computational strategy to calculate relative stabilities with high accuracy.[12][13]

Figure 3: Electronic Effects of Fluorine and Nitrile Groups

Expert Insight: The strong inductive withdrawal by both fluorine and the nitrile group depletes the aromatic rings of electron density (Figure 3). This deactivation is a primary reason for the enhanced stability against oxidative metabolism, as it makes the rings less susceptible to electrophilic attack by metabolic enzymes.[15][16]

Conclusion: An Integrated Approach to Stability Engineering

The thermodynamic stability of fluorinated diaryl ether nitriles is a complex, multifactorial property. It cannot be optimized by considering any single structural feature in isolation. Instead, a holistic approach is required, balancing the conformational properties of the ether linkage with the powerful electronic and steric effects of fluorine and nitrile substituents.

For researchers in drug development and materials science, the path forward involves a synergistic use of predictive computational modeling and rigorous, self-validating experimental analysis. By using computational tools to screen candidates and prioritize synthetic targets based on predicted stability, and then verifying these predictions with precise TGA and DSC measurements, the development cycle can be accelerated, and the probability of success significantly increased. The principles and protocols outlined in this guide provide a robust framework for navigating the challenges and harnessing the full potential of this important class of molecules.

References

  • Fiveable. Computational Thermodynamic Properties.
  • Zhang, J. et al. Synthesis and characterization of novel fluorinated nitriles as non-flammable and high-voltage electrolytes for lithium/lithium-ion batteries. ResearchGate.
  • MDPI. Computational Models for Analyzing the Thermodynamic Properties of Linear Triatomic Molecules. (2025).
  • Bethell, D., Newall, A. R., & Whittaker, D. Intermediates in the decomposition of aliphatic diazo-compounds. Part VIII. The mechanism of ether formation from diarylmethylenes and alcohols. Journal of the Chemical Society B (1971).
  • Alam, D. et al. Reaction Analysis of Diaryl Ether Decomposition under Hydrothermal Conditions. (2018).
  • Columbia University. STATISTICAL MECHANICS AND COMPUTATIONAL METHODS CHAP E4120.
  • Zafrani, Y., & Amir, E. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC (2022).
  • Shah, P., & Westwell, A. D. The role of fluorine in medicinal chemistry. Taylor & Francis Online (2008).
  • Hong Kong Baptist University. Reaction Analysis of Diaryl Ether Decomposition under Hydrothermal Conditions. (2018).
  • ResearchGate. The Calculation of Thermodynamic Properties of Molecules. (2025).
  • ResearchGate. Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. Available from: [Link]

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Foundational

Solubility Profiling and Thermodynamic Analysis of 4-(4-Chlorophenoxy)-3-fluorobenzonitrile

An in-depth technical guide on the solubility profiling and thermodynamic characterization of 4-(4-Chlorophenoxy)-3-fluorobenzonitrile (CAS 1153105-44-2), a critical intermediate in the synthesis of high-value agrochemic...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the solubility profiling and thermodynamic characterization of 4-(4-Chlorophenoxy)-3-fluorobenzonitrile (CAS 1153105-44-2), a critical intermediate in the synthesis of high-value agrochemicals and pharmaceuticals.

Technical Whitepaper for Process Optimization & Crystallization Design

Executive Summary

In the development of advanced crop protection agents and pharmaceutical actives, 4-(4-Chlorophenoxy)-3-fluorobenzonitrile serves as a pivotal electrophilic intermediate. Its structural complexity—characterized by a diaryl ether linkage, a strongly electron-withdrawing nitrile group, and halogenated substituents (fluoro, chloro)—dictates a unique solubility landscape that challenges standard purification protocols.

This guide provides a comprehensive technical framework for establishing the solubility profile of this compound. It moves beyond simple "dissolve and measure" tactics to a rigorous thermodynamic approach, enabling researchers to design robust crystallization processes, optimize reaction yields, and ensure polymorphic stability.

Physicochemical Context & Structure-Property Relationships (SPR)

To predict and manipulate the solubility of 4-(4-Chlorophenoxy)-3-fluorobenzonitrile, one must first understand the molecular forces at play.

Molecular Architecture
  • Nitrile Group (-CN): Introduces a strong dipole moment, facilitating solubility in polar aprotic solvents (e.g., Acetonitrile, DMSO) via dipole-dipole interactions.

  • Diaryl Ether Linkage (-O-): Provides conformational flexibility, lowering the melting point relative to rigid biphenyl analogs, but increasing the entropic penalty of dissolution in highly structured solvents (like water).

  • Halogenation (3-F, 4-Cl): The fluorine atom (ortho to the nitrile) and chlorine atom (para on the phenoxy ring) increase lipophilicity (LogP > 3.5) and enhance

    
    -
    
    
    
    stacking interactions, making the crystal lattice robust and requiring significant solvent-solute interaction energy to overcome lattice enthalpy.
Predictive Solubility Landscape

Based on the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP), the compound exhibits the following profile:

Solvent ClassRepresentative SolventsInteraction MechanismPredicted SolubilityApplication
Polar Aprotic Acetone, DMF, DMSO, AcetonitrileDipole-Dipole, H-bond acceptanceHigh Reaction medium, Initial dissolution
Esters/Ethers Ethyl Acetate, THFWeak Polar, DispersionHigh to Moderate Extraction, Wash solvent
Aromatic Toluene, Chlorobenzene

-

Stacking, Dispersion
Moderate Cooling crystallization
Alcohols Methanol, Ethanol, IsopropanolH-bond donation (Solute is poor acceptor)Low (Temperature dependent) Antisolvent, Yield recovery
Aliphatic n-Hexane, n-Heptane, CyclohexaneDispersion onlyVery Low Strong Antisolvent, Washing

Experimental Protocol: High-Fidelity Solubility Determination

Trustworthy solubility data is the bedrock of process design. The following protocol utilizes the Dynamic Laser Monitoring Method , superior to static gravimetry for detecting the precise saturation point and metastable zone width (MSZW).

Automated Laser Monitoring Workflow

This method minimizes human error and provides data on both dissolution (solubility curve) and nucleation (supersolubility curve).

SolubilityProtocol cluster_analysis Data Output Prep Sample Preparation (Excess Solute + Solvent) Heat Controlled Heating (0.5 K/min) Prep->Heat Load Reactor Laser Laser Transmissivity Monitoring Heat->Laser Continuous Scan Detect Dissolution Point (Transmissivity Max) Laser->Detect Clear Solution Cool Controlled Cooling (0.5 K/min) Detect->Cool Record T_sat Nucleate Nucleation Point (Transmissivity Drop) Cool->Nucleate Cloud Point Nucleate->Prep Add Solvent (Next Conc.)

Caption: Dynamic Laser Monitoring workflow for determining T_sat (saturation) and T_nuc (nucleation).

Protocol Steps
  • Preparation: Load a precise mass of 4-(4-Chlorophenoxy)-3-fluorobenzonitrile into a jacketed glass vessel equipped with a magnetic stirrer and a laser turbidity probe.

  • Solvent Addition: Add a known mass of the target organic solvent (e.g., Ethanol).

  • Equilibration: Agitate at 400 rpm. Ensure the solid is fully suspended.

  • Dynamic Heating: Ramp temperature at a slow, constant rate (e.g., 20 K/h). Monitor laser transmission.

  • Endpoint Detection: The temperature at which transmission hits 100% (or a stable maximum) is recorded as the Saturation Temperature (

    
    ) .
    
  • Verification: Repeat with varying solute/solvent ratios to construct the full polythermal solubility curve.

Thermodynamic Modeling & Analysis

Raw data points must be fitted to thermodynamic models to allow for interpolation and calculation of dissolution enthalpy (


) and entropy (

).
The Modified Apelblat Equation

The most robust empirical model for this class of rigid organic molecules is the Modified Apelblat equation:



  • 
     : Mole fraction solubility of the solute.
    
  • 
     : Absolute temperature (K).[1]
    
  • 
     : Empirical parameters derived from regression analysis.
    
Thermodynamic Functions

Using the van't Hoff analysis, the dissolution enthalpy (


) and entropy (

) are derived. For 4-(4-Chlorophenoxy)-3-fluorobenzonitrile, the dissolution is expected to be endothermic (

) and entropy-driven (

), implying that solubility increases with temperature.

Significance:

  • High

    
    :  Indicates strong lattice forces. Cooling crystallization will be highly effective (steep solubility curve).
    
  • Low

    
    :  Indicates a flat solubility curve. Evaporative or antisolvent crystallization is preferred.
    

Process Application: Crystallization Design

The solubility profile dictates the purification strategy. For this intermediate, a Cooling-Assisted Antisolvent Crystallization is often the optimal pathway to maximize yield and purity.

Solvent Selection Matrix

Based on general data for diaryl ether nitriles:

ParameterPreferred SystemRationale
Primary Solvent Toluene or Ethyl Acetate Moderate solubility allows for a steep curve upon cooling; good impurity rejection.
Antisolvent n-Heptane or Isopropanol Low solubility induces supersaturation without co-precipitating polar impurities.
Wash Solvent Cold Ethanol Removes surface mother liquor; minimal product loss due to low T solubility.
Crystallization Workflow Logic

CrystallizationLogic Crude Crude Reaction Mixture (Target + Impurities) Dissolve Dissolution in Toluene (at 70-80°C) Crude->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Cool Cool to MSZW Limit (approx. 40°C) Filter->Cool AntiSolv Dosing Antisolvent (n-Heptane) Cool->AntiSolv If no seed Seed Seeding (Pure Crystals) Cool->Seed Optional FinalCool Final Cooling (to 0-5°C) AntiSolv->FinalCool Seed->AntiSolv Isolate Filtration & Drying FinalCool->Isolate

Caption: Optimized Cooling-Assisted Antisolvent Crystallization workflow for high purity.

Conclusion

The solubility profile of 4-(4-Chlorophenoxy)-3-fluorobenzonitrile is governed by the interplay between its lipophilic diaryl ether backbone and its polar nitrile terminus. By employing the Modified Apelblat model and utilizing a Toluene/Heptane or Ethyl Acetate/Ethanol solvent system, researchers can achieve high-yield purification. The protocols detailed here ensure that process parameters are grounded in rigorous thermodynamic data rather than trial-and-error.

References

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics. Link

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience.
  • Wang, J., et al. (2018). Solubility and thermodynamic modeling of 4-chlorobenzonitrile in different organic solvents. Journal of Chemical & Engineering Data.
  • Shaohua, J., et al. (2015). Thermodynamic models for determination of solid–liquid equilibrium of synthetic intermediates. Fluid Phase Equilibria. (Methodological reference for laser monitoring).
  • Mullin, J. W. (2001). Crystallization. Butterworth-Heinemann.

Sources

Exploratory

Predictive Metabolic Stability and Biotransformation Profiling of 4-(4-Chlorophenoxy)-3-fluorobenzonitrile: A Technical Guide

Executive Summary In the landscape of early-stage drug discovery and agrochemical development, predicting the metabolic fate of a scaffold is critical for optimizing pharmacokinetics and minimizing reactive metabolite to...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of early-stage drug discovery and agrochemical development, predicting the metabolic fate of a scaffold is critical for optimizing pharmacokinetics and minimizing reactive metabolite toxicity. The compound 4-(4-Chlorophenoxy)-3-fluorobenzonitrile (CAS: 1153105-44-2) represents a highly functionalized diaryl ether. This whitepaper deconstructs the structural vulnerabilities of this molecule, establishes the causality behind its predicted metabolic stability, and outlines a self-validating in vitro workflow for empirical verification.

Structural Deconstruction & Mechanistic Rationale

To accurately predict the metabolic stability of 4-(4-Chlorophenoxy)-3-fluorobenzonitrile, we must analyze how its specific functional groups interact with the active-site oxidants of Cytochrome P450 (CYP) enzymes—primarily Compound I (FeO³⁺).

The Diaryl Ether Core

Unlike alkyl aryl ethers, which are highly susceptible to CYP-mediated O-dealkylation, the diaryl ether subunit possesses substantial hydrophobicity and high metabolic stability (1)[1]. O-dealkylation strictly requires a hydrogen atom transfer (HAT) from an aliphatic alpha-carbon. Because diaryl ethers lack alpha-hydrogens, this classical, low-energy pathway is completely blocked (2)[2]. Cleavage of this bond would require an energetically demanding ipso-oxidation.

The 3-Fluorobenzonitrile Ring

The cyano (-CN) and fluoro (-F) substituents are strongly electron-withdrawing. Fluorine exerts a powerful inductive effect that drastically reduces the electron density of the aromatic π-system, rendering the ring highly resistant to electrophilic attack and arene epoxidation by CYP enzymes (2)[2]. Consequently, this half of the molecule acts as a metabolic shield.

The 4-Chlorophenyl Ring

CYP monooxygenases frequently catalyze hydroxylation reactions on aromatic rings to form hydroxylated metabolites (3)[3]. The para-position of a phenoxy ring is typically the most sterically accessible site for this oxidation. However, the presence of the chlorine atom at the para-position acts as a definitive metabolic block. This forces any oxidative metabolism to occur at the more sterically hindered ortho-positions relative to the ether oxygen.

Metabolic_Pathways Parent 4-(4-Chlorophenoxy)- 3-fluorobenzonitrile CYP CYP450 Enzymes (Compound I Oxidant) Parent->CYP Met1 Ortho-Hydroxylation (Chlorophenyl Ring) Primary Soft Spot CYP->Met1 Favored Met2 Ipso-Oxidation (Diaryl Ether Cleavage) High Energy Barrier CYP->Met2 Minor Met3 Arene Epoxidation (Fluorobenzonitrile Ring) Blocked by -F / -CN CYP->Met3 Negligible

Caption: Predicted CYP450-mediated metabolic pathways for 4-(4-Chlorophenoxy)-3-fluorobenzonitrile.

In Silico Predictive Modeling

Based on the mechanistic rationale, 4-(4-Chlorophenoxy)-3-fluorobenzonitrile is predicted to be a low-clearance compound. The quantitative predictions below serve as a baseline for empirical validation.

Table 1: Predicted Metabolic Parameters

ParameterPredicted Value / OutcomeMechanistic Driver
Primary CYP Isoforms CYP3A4, CYP2C9High lipophilicity and aromaticity favor CYP3A4/2C9 active site binding.
Primary Soft Spot Ortho-carbon (Chlorophenyl ring)Para-position blocked by Cl; ether oxygen provides ortho/para directing activation.
HLM Half-Life (

)
> 60 minutesLack of aliphatic

-hydrogens and heavy halogenation.
Intrinsic Clearance (

)
< 15

L/min/mg protein
High energy barrier for arene epoxidation on electron-deficient rings.

Self-Validating In Vitro Workflows

To empirically validate the predicted stability, we utilize a Human Liver Microsome (HLM) stability assay. As an application scientist, I mandate the inclusion of specific controls to ensure the assay is a self-validating system.

Step-by-Step HLM Stability Protocol
  • Master Mix Preparation: Prepare a solution containing pooled HLMs (0.5 mg/mL final protein concentration) and the test compound (1

    
    M final) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.
    
  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to allow thermodynamic equilibration of the compound with the microsomal lipid bilayer.

  • Reaction Initiation (Causality of NADPH): Initiate the reaction by adding NADPH (1 mM final). Crucial Control: Run a parallel incubation replacing NADPH with buffer. Because CYPs are obligate consumers of NADPH, depletion in the minus-NADPH control indicates non-CYP degradation (e.g., chemical instability or non-specific binding), preventing false-positive clearance rates.

  • Time-Course Sampling: Extract 50

    
    L aliquots at 0, 15, 30, 45, and 60 minutes.
    
  • Quenching (Causality of MeCN): Immediately dispense each aliquot into 150

    
    L of ice-cold acetonitrile (MeCN) containing an internal standard (e.g., Verapamil). Causality: Cold MeCN instantly denatures the CYP450 tertiary structure, halting the reaction precisely, while precipitating microsomal proteins to prevent LC column clogging.
    
  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-HRMS/MS.

HLM_Workflow Step1 1. Master Mix HLM + Buffer + Test Cmpd Step2 2. Equilibration 37°C for 5 min Step1->Step2 Step3 3. Initiation Add NADPH Step2->Step3 Step4 4. Sampling 0, 15, 30, 60 min Step3->Step4 Step5 5. Quenching Cold MeCN + IS Step4->Step5 Step6 6. Analysis LC-HRMS/MS Step5->Step6

Caption: Step-by-step self-validating workflow for Human Liver Microsome (HLM) stability assays.

Data Interpretation & Causality

Following LC-HRMS analysis, a depletion plot is generated by plotting the incubation time against the natural logarithm of the relative peak area ratio. The slope of the linear regression (


) represents the first-order elimination rate constant. Metabolic stability can be estimated from HLM incubations by calculating the half-life (

) and intrinsic clearance (

) (4)[4].


Table 2: Simulated HLM Stability Data & Interpretation

Time (min)Test Compound (+NADPH) % RemainingTest Compound (-NADPH) % RemainingVerapamil (Positive Control) % Remaining
0100.0100.0100.0
1598.299.545.3
3095.198.920.1
6089.498.1< 1.0
Calculated

> 120 min (Low Clearance) Stable ~13 min (High Clearance)

References

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: NIH / PMC URL:[Link][2]

  • Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs Source: MDPI URL:[Link][3]

  • Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers Source: MDPI URL:[Link][1]

  • Metabolic stability and metabolite profiling of emerging synthetic cathinones Source: Frontiers URL:[Link][4]

Sources

Protocols & Analytical Methods

Method

Synthesis protocols for 4-(4-Chlorophenoxy)-3-fluorobenzonitrile intermediates

Application Note: AN-SYN-404 Topic: Optimized Synthesis of 4-(4-Chlorophenoxy)-3-fluorobenzonitrile via Regioselective Date: October 26, 2023 Author: Senior Application Scientist, Chemical Process Development Executive S...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-SYN-404 Topic: Optimized Synthesis of 4-(4-Chlorophenoxy)-3-fluorobenzonitrile via Regioselective


Date:  October 26, 2023
Author:  Senior Application Scientist, Chemical Process Development

Executive Summary

This application note details the synthesis of 4-(4-chlorophenoxy)-3-fluorobenzonitrile , a critical intermediate in the manufacturing of pyrethroid insecticides (e.g., Flumethrin) and specific kinase inhibitors. The protocol utilizes a nucleophilic aromatic substitution (


) strategy, exploiting the differential electrophilicity of the C-F bonds in 3,4-difluorobenzonitrile . By leveraging the strong electron-withdrawing nature of the para-cyano group, this method achieves >98% regioselectivity for the 4-position, minimizing the formation of the unwanted 3-substituted isomer.

Retrosynthetic Analysis & Mechanistic Rationale

The synthesis hinges on the reaction between 3,4-difluorobenzonitrile (1) and 4-chlorophenol (2) .

Regioselectivity Control

The starting material, 3,4-difluorobenzonitrile, contains two potential leaving groups (fluorides). However, their reactivity is distinct:

  • C4-Fluorine: Located para to the nitrile (CN) group. The CN group stabilizes the anionic Meisenheimer intermediate via resonance (mesomeric effect), significantly lowering the activation energy for substitution at this position.

  • C3-Fluorine: Located meta to the nitrile group. It lacks resonance stabilization from the CN group and is only activated by the inductive effect of the adjacent fluorine, making it significantly less reactive.

Reaction Scheme

ReactionScheme SM1 3,4-Difluorobenzonitrile (Electrophile) TS Meisenheimer Complex (Stabilized by p-CN) SM1->TS + SM2 SM2 4-Chlorophenol (Nucleophile) Base K2CO3 / DMF (Base/Solvent) Base->TS Deprotonation Prod 4-(4-Chlorophenoxy)- 3-fluorobenzonitrile TS->Prod - KF

Figure 1: Reaction pathway showing the selective displacement of the 4-fluoro substituent.

Experimental Protocol

Materials & Equipment
  • Reactor: 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal temperature probe.

  • Atmosphere: Nitrogen (

    
    ) inerting is recommended to prevent phenol oxidation, though not strictly required.
    
  • Reagents:

ReagentMW ( g/mol )Equiv.[1][2][3][4][5]Mass/VolRole
3,4-Difluorobenzonitrile 139.101.027.8 gSubstrate
4-Chlorophenol 128.561.0527.0 gNucleophile
Potassium Carbonate (

)
138.211.233.2 gBase
DMF (N,N-Dimethylformamide) 73.09N/A150 mLSolvent
Toluene 92.14N/A50 mLWorkup Solvent
Step-by-Step Procedure

Phase 1: Reaction Initiation

  • Charge: To the clean, dry reactor, add DMF (150 mL) .

  • Add Reactants: Add 4-chlorophenol (27.0 g) followed by Potassium Carbonate (33.2 g) .

    • Note: The base is added as a solid.[1] Ensure particle size is fine (powdered) to maximize surface area.

  • Formation of Phenoxide: Stir the mixture at ambient temperature for 30 minutes. This allows the deprotonation of the phenol to form the active potassium phenoxide species.

  • Substrate Addition: Add 3,4-difluorobenzonitrile (27.8 g) in a single portion.

Phase 2: Thermal Reaction 5. Heating: Ramp the temperature to 80°C - 90°C .

  • Caution: Do not exceed 120°C. Higher temperatures may promote substitution at the C3 position or hydrolysis of the nitrile group.
  • Monitoring: Maintain temperature for 4–6 hours . Monitor reaction progress via HPLC or TLC (Mobile phase: Hexane/Ethyl Acetate 8:2).
  • Endpoint: <1% remaining 3,4-difluorobenzonitrile.

Phase 3: Workup & Isolation 7. Quench: Cool the reaction mixture to 25°C. Pour the mixture into Ice Water (400 mL) under vigorous stirring. The product will precipitate as a solid. 8. Filtration: Filter the crude solid using a Buchner funnel. Wash the cake with water (


 mL) to remove residual DMF and inorganic salts (KF, KCl).
9.  Purification (Recrystallization): 
  • Dissolve the crude wet cake in hot Ethanol/Water (9:1) or Isopropanol .
  • Cool slowly to 0°C to induce crystallization.
  • Filter and dry in a vacuum oven at 45°C for 12 hours.

Process Workflow Diagram

Workflow Start Reagent Charging (DMF, Phenol, K2CO3) Activation Phenoxide Formation (30 min @ 25°C) Start->Activation Addition Add 3,4-Difluorobenzonitrile Activation->Addition Reaction Reaction (85°C, 4-6 hours) Addition->Reaction Quench Quench in Ice Water (Precipitation) Reaction->Quench Filter Filtration & Wash (Remove Salts/DMF) Quench->Filter Cryst Recrystallization (EtOH/Water) Filter->Cryst Final Pure Intermediate (>99% Purity) Cryst->Final

Figure 2: Operational workflow from reagent charging to final isolation.

Critical Control Points & Troubleshooting

ParameterSpecificationImpact of Deviation
Temperature

>100°C: Increases risk of bis-substitution (displacing both F atoms). <70°C: Reaction stalls; incomplete conversion.
Water Content Anhydrous (<0.1%)Water acts as a competing nucleophile, hydrolyzing the nitrile to an amide or acid. Use dry DMF.[2]
Stoichiometry 1.05 eq. PhenolExcess phenol is difficult to remove from the final solid. Keep strictly between 1.02–1.05 eq.
Base Choice

Stronger bases (e.g., NaH) are unnecessary and may cause side reactions.

provides a buffered basicity ideal for phenols.

Analytical Validation

To validate the structure and purity, the following analytical signatures should be confirmed:

  • HPLC: Retention time shift from starting material (approx. 4.5 min) to product (approx. 8.2 min) on a C18 column (Acetonitrile/Water gradient).

  • 
     NMR:  This is the most diagnostic tool.
    
    • Starting Material (3,4-DFBN): Two signals (approx -128 ppm and -136 ppm).

    • Product: Single signal (approx -130 ppm). The disappearance of the C4-F signal confirms regioselectivity.

  • Melting Point: Expected range: 74°C – 76°C .

References

  • Preparation of 3,4-difluorobenzonitrile (Precursor Synthesis)

    • Title: Method for preparing 3,4-difluorobenzonitrile.[4][5][6][7][8]

    • Source: CN103709071A (P
    • URL
  • General

    
     Regioselectivity on Fluorobenzonitriles: 
    
    • Title: 3-Fluoro-4-(4-hydroxyphenoxy)
    • Source: Acta Crystallographica Section E (NIH/PMC).
    • URL:[Link]

  • Industrial Context (Flumethrin Intermediates)

Sources

Application

Application Note: Chemoselective Reduction of 4-(4-Chlorophenoxy)-3-fluorobenzonitrile to Benzylamine

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11] Objective: To provide a robust, scalable protocol for the reduction of 4-(4-chlorophenoxy)-3-fluorobenzonitrile (Substrate) to [4-(4-chlorophenoxy)-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]

Objective: To provide a robust, scalable protocol for the reduction of 4-(4-chlorophenoxy)-3-fluorobenzonitrile (Substrate) to [4-(4-chlorophenoxy)-3-fluorophenyl]methanamine (Target Product).

The Challenge: The primary synthetic hurdle is chemoselectivity . The substrate contains three sensitive functionalities:

  • Aryl Chloride (Ar-Cl): Susceptible to hydrodehalogenation (loss of Cl) under standard catalytic hydrogenation conditions (e.g., Pd/C + H₂).

  • Aryl Fluoride (Ar-F): Positioned ortho to the nitrile. While generally stable to reduction, it renders the ring susceptible to Nucleophilic Aromatic Substitution (

    
    ) if strong nucleophiles (like certain hydride donors) are used in polar aprotic solvents.
    
  • Ether Linkage (Ar-O-Ar): Generally stable, but requires avoidance of strongly acidic cleavage conditions.

Recommended Strategy: This guide prioritizes Borane-Tetrahydrofuran (BH₃[1]·THF) complex reduction. Unlike catalytic hydrogenation, borane acts as an electrophilic reducing agent. It coordinates to the nitrile nitrogen (Lewis base), activating the carbon for hydride delivery without interacting with the electron-rich aryl chloride or fluoride, thereby preserving the halogen pattern.

Reaction Mechanism & Pathway[1][4][10][11][13]

The reduction proceeds via the formation of a borazine-type intermediate or a borane-amine adduct, which must be hydrolyzed to release the free amine.

ReactionMechanism Substrate Nitrile Substrate (Ar-CN) Complex Borane Coordination (R-CN → BH3) Substrate->Complex + BH3·THF (Electrophilic Attack) Imine Iminoborane Intermediate Complex->Imine Hydride Transfer Borazine Borazine/Amine-Borane Complex Imine->Borazine + BH3 / Cyclization Hydrolysis Acidic Hydrolysis (MeOH / HCl) Borazine->Hydrolysis Quench Product Primary Amine (Ar-CH2-NH2) Hydrolysis->Product Free Amine Release

Figure 1: Mechanistic pathway of nitrile reduction using Borane-THF, highlighting the critical hydrolysis step required to free the amine from the boron complex.

Experimental Protocol: Borane-THF Reduction

This protocol is optimized for laboratory scale (1.0 g to 10.0 g) and prioritizes yield and purity over speed.

Materials & Reagents
ReagentEquiv.RoleCritical Note
4-(4-Chlorophenoxy)-3-fluorobenzonitrile 1.0SubstrateEnsure moisture content <0.5%.[2]
BH₃·THF (1.0 M in THF) 2.5 - 3.0ReductantPyrophoric. Use sure-seal bottles; handle under N₂/Ar.
Tetrahydrofuran (THF) SolventSolventAnhydrous required.[3]
Methanol (MeOH) QuenchQuenchReacts violently with residual borane.
HCl (1.25 M in MeOH) HydrolysisAdditiveBreaks the N-B bond.
Step-by-Step Procedure
Step 1: Setup and Inertion
  • Oven-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and a rubber septum.

  • Flush the system with dry Nitrogen (

    
    ) or Argon for 15 minutes.
    
  • Charge the flask with Substrate (1.0 equiv) .

  • Add anhydrous THF (10 mL per gram of substrate) via syringe. Stir until fully dissolved.

Step 2: Reagent Addition (Critical Safety Step)
  • Cool the solution to 0°C using an ice bath.

  • Slowly add BH₃·THF solution (2.5 equiv) dropwise via a syringe or pressure-equalizing addition funnel over 20 minutes.

    • Observation: Gas evolution (

      
      ) may occur; ensure the system is vented through a bubbler.
      
  • Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature (RT).

Step 3: Reaction
  • Heat the reaction mixture to Reflux (66°C) for 3–5 hours .

    • Monitoring: Monitor by TLC (System: 50% EtOAc/Hexane) or LC-MS. The nitrile peak (

      
       in IR) should disappear.
      
    • Note: A white precipitate (boron-amine complex) may form or the solution may turn slightly cloudy.

Step 4: Quench and Hydrolysis (The "Stuck" Amine)

Crucial: The amine is currently bound to boron. Simple water addition will NOT release it efficiently. 9. Cool the reaction mixture to 0°C . 10. Very slowly add Methanol (excess) dropwise.

  • Warning: Vigorous bubbling (
    
    
    ) will occur. Control the rate to prevent foam-over.
  • Add 1.25 M HCl in MeOH (or 6M aqueous HCl) until pH < 2.
  • Reflux the acidic mixture for 1 hour . This step breaks the Boron-Nitrogen bond.
  • Concentrate the solvent in vacuo to obtain the crude amine hydrochloride salt.
Step 5: Workup and Isolation
  • Suspend the solid residue in EtOAc.

  • Add 1M NaOH or Sat.

    
      until pH > 10 (to free the amine base).
    
  • Separate the layers. Extract the aqueous layer 2x with EtOAc.

  • Wash combined organics with Brine, dry over

    
    , filter, and concentrate.
    

Alternative Protocol: CoCl₂ / NaBH₄ System

Use case: If Borane-THF is unavailable or cost-prohibitive.

This method generates Cobalt Boride (


) in situ, which coordinates the nitrile and catalyzes the reduction by Sodium Borohydride (

). It is exceptionally mild and preserves aryl chlorides.
  • Dissolve Substrate (1.0 equiv) and

    
     (2.0 equiv)  in Methanol .
    
    • Solution Color: Deep purple/pink.

  • Cool to 0°C.

  • Add

    
     (5.0 equiv)  portion-wise (vigorous gas evolution!).
    
    • Observation: A black precipitate (

      
      ) forms immediately.
      
  • Stir at RT for 2–4 hours.

  • Workup: Quench with dilute HCl (dissolves the black precipitate), basify with

    
    , and extract with DCM.
    

Analytical Validation & Quality Control

Upon isolation, the product must be validated to ensure the halogens remained intact.

Analytical MethodExpected Signal / CriteriaInterpretation
1H NMR (DMSO-d6)

3.70 - 3.85 ppm (Singlet, 2H)
Benzyl

. If this is a doublet, the reduction is incomplete (imine).
1H NMR (Aromatic) Integration = 7 ProtonsLoss of protons indicates dehalogenation.
13C NMR

~45 ppm (

)
Confirms reduction of CN (

~118) to amine.
IR Spectroscopy Disappearance of ~2230

Complete consumption of Nitrile.
HRMS (ESI+) [M+H]+ calc. for

Mass match confirms no hydrodehalogenation (Cl = 35/37 pattern maintained).
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete hydrolysis of B-N complex.Increase reflux time with HCl/MeOH in Step 4.
Dechlorination Used Pd/C or Raney Ni with excess

.
Switch to Borane-THF or

immediately.
Dimer Formation Secondary amine formed (Ar-CH2-NH-CH2-Ar).Keep reaction dilute; ensure rapid addition of reductant to maintain high hydride concentration relative to imine intermediate.

Workflow Visualization

Workflow Start Start: Ar(Cl)(F)-CN ReagentPrep Dissolve in dry THF Cool to 0°C Start->ReagentPrep Addition Add BH3·THF (2.5 eq) Dropwise (H2 Gas!) ReagentPrep->Addition Reflux Reflux 66°C (3-5 Hours) Addition->Reflux Quench Cool to 0°C Add MeOH (Excess) Reflux->Quench Hydrolysis Add HCl/MeOH Reflux 1 Hour Quench->Hydrolysis Breaks B-N Bond Basify Basify (pH > 10) Extract w/ EtOAc Hydrolysis->Basify Final Product: Ar(Cl)(F)-CH2NH2 Basify->Final

Figure 2: Operational workflow for the Borane-mediated reduction, emphasizing the critical acidic hydrolysis step.

References

  • Reduction of 3-(4-chlorophenoxy)benzonitrile (Analogue Protocol)

    • Source: ResearchGate (Snippet 1.14). Describes LAH reduction of the direct structural analogue.
    • URL:[Link]

  • Cobalt Chloride / NaBH4 Reduction Mechanism

    • Source: Heinzman, S. W., & Ganem, B. (1982). Journal of the American Chemical Society.[4][5]

    • Context: Establishes the mechanism of Cobalt Boride formation for chemoselective nitrile reduction.
    • URL:[Link]

  • Borane-THF Reduction of Nitriles (General Review)

    • Source: Common Organic Chemistry.
    • Context: Standard conditions for BH3-THF reduction avoiding dehalogen
    • URL:[Link]

  • Chemoselective Reduction of Nitriles in Presence of Halides

    • Source: Organic Chemistry Portal.
    • Context: Comparison of Borane vs.
    • URL:[Link]

  • Degradation and Stability of Benzylamines

    • Source: RSC Publishing (Snippet 1.25).
    • Context: Stability data for benzylamine deriv
    • URL:[Link]

Sources

Method

Nucleophilic aromatic substitution using 4-(4-Chlorophenoxy)-3-fluorobenzonitrile

Focus: Regioselective Synthesis & Utilization of 4-(4-Chlorophenoxy)-3-fluorobenzonitrile Executive Summary & Strategic Context This application note details the protocols for the nucleophilic aromatic substitution (SNAr...

Author: BenchChem Technical Support Team. Date: March 2026

Focus: Regioselective Synthesis & Utilization of 4-(4-Chlorophenoxy)-3-fluorobenzonitrile

Executive Summary & Strategic Context

This application note details the protocols for the nucleophilic aromatic substitution (SNAr) strategies involving 4-(4-Chlorophenoxy)-3-fluorobenzonitrile . This scaffold represents a critical structural motif in the development of protoporphyrinogen oxidase (PPO) inhibiting herbicides and certain non-steroidal anti-inflammatory drugs (NSAIDs).

The core chemical challenge—and the focus of this guide—is the regioselective control required to synthesize this ether from polyfluorinated precursors, and subsequently, the specific conditions required to functionalize it further.

Key Technical Takeaways:

  • Regioselectivity: Exploiting the electronic differentiation between C3 and C4 fluorines in 3,4-difluorobenzonitrile.

  • Activation: Understanding the para-directing power of the nitrile group versus the meta-directing limitation for the remaining fluorine.

  • Scalability: Protocols designed for transition from gram-scale discovery to kilogram-scale process.

Mechanistic Grounding: The "Why" Behind the Protocol

Successful SNAr on poly-halogenated benzonitriles relies entirely on the stability of the Meisenheimer Complex intermediate.

2.1 Regioselectivity Analysis

In the synthesis of 4-(4-Chlorophenoxy)-3-fluorobenzonitrile from 3,4-difluorobenzonitrile , two electrophilic sites exist:

  • C4-Fluorine: Located para to the Nitrile (CN) group. The CN group strongly stabilizes the negative charge in the Meisenheimer intermediate via resonance (mesomeric effect).

  • C3-Fluorine: Located meta to the Nitrile group. It relies solely on inductive stabilization (

    
    ), which is significantly weaker than the resonance effect at C4.
    
2.2 Pathway Visualization

The following diagram illustrates the kinetic pathway and the energy differentiation that enforces regioselectivity.

SNAr_Mechanism Start 3,4-Difluorobenzonitrile (Substrate) Complex_Para Meisenheimer Complex A (Para-Attack) STABLE (Resonance) Start->Complex_Para Fast (k1) Complex_Meta Meisenheimer Complex B (Meta-Attack) UNSTABLE (Inductive only) Start->Complex_Meta Slow (k2) Nuc 4-Chlorophenoxide (Nucleophile) Nuc->Complex_Para Product 4-(4-Chlorophenoxy)- 3-fluorobenzonitrile Complex_Para->Product -F⁻

Caption: Kinetic preference for Para-substitution (C4) over Meta-substitution (C3) driven by resonance stabilization of the anionic intermediate.

Experimental Protocols
Protocol A: Regioselective Synthesis of the Scaffold

Objective: Synthesis of 4-(4-Chlorophenoxy)-3-fluorobenzonitrile from 3,4-difluorobenzonitrile via SNAr.

Reagents & Equipment:

  • Substrate: 3,4-Difluorobenzonitrile (1.0 equiv)

  • Nucleophile: 4-Chlorophenol (1.05 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous, micronized (1.2 equiv)
    
  • Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone) - Anhydrous

  • Atmosphere: Nitrogen or Argon balloon

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-chlorophenol (1.05 eq) in anhydrous DMF (0.5 M concentration relative to substrate).

  • Deprotonation: Add

    
      (1.2 eq) in a single portion. Stir at room temperature for 30 minutes to generate the phenoxide anion. Note: Evolution of 
    
    
    
    may be observed.
  • Addition: Add 3,4-difluorobenzonitrile (1.0 eq) dropwise (if liquid) or portion-wise (if solid) to the reaction mixture.

  • Reaction: Heat the mixture to 60–80°C . Monitor via TLC or HPLC.

    • Checkpoint: Conversion should be >95% within 2–4 hours. The lower temperature (60°C) favors higher regioselectivity if impurities are observed.

  • Quench: Cool to room temperature. Pour the mixture into ice-cold water (5x reaction volume) with vigorous stirring. The product typically precipitates as a solid.

  • Isolation: Filter the precipitate. Wash with water (3x) to remove residual DMF and inorganic salts. Wash with cold hexanes (1x) to remove traces of unreacted phenol.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexanes/EtOAc gradient) if high purity (>99%) is required.

Data Summary Table:

ParameterSpecificationRationale
Stoichiometry 1:1.05 (Substrate:Phenol)Slight excess of phenol ensures full consumption of the expensive fluorinated scaffold.
Temperature 60–80°CSufficient activation energy for C4 displacement without activating C3 displacement.
Solvent DMF or NMPPolar aprotic solvents solvate the cation (

), leaving the phenoxide "naked" and reactive.
Typical Yield 85–95%High regioselectivity leads to excellent isolated yields.
Protocol B: Downstream Functionalization (The "Using" Phase)

Objective: Displacing the remaining C3-Fluorine. Challenge: The C3-fluorine is meta to the activating nitrile group and ortho to the electron-donating phenoxy ether. This position is deactivated toward standard SNAr.

Strategy: Use of high-energy nucleophiles or specific catalytic activation.

Methodology (Amination Example):

  • Substrate: 4-(4-Chlorophenoxy)-3-fluorobenzonitrile.

  • Nucleophile: Primary or Secondary Amine (e.g., Morpholine, Piperazine).

  • Conditions:

    • Solvent: DMSO (allows higher temperatures).[1]

    • Base:

      
       (Cesium effect increases solubility/reactivity) or DIPEA.
      
    • Temperature: 120–140°C (Significantly higher than Protocol A).

  • Workflow:

    • Mix substrate and amine (2.0 equiv) in DMSO.

    • Heat to 130°C in a sealed tube (pressure vessel) for 12–24 hours.

    • Note: If conversion is low (<50%), consider Photoredox Catalysis (e.g., Ir(ppy)3) to generate a radical cation intermediate, which dramatically lowers the barrier for substitution at unactivated positions [1].

Critical Process Workflow

The following diagram outlines the decision tree for handling this molecule, ensuring safety and purity.

Workflow Input Raw Materials: 3,4-Difluorobenzonitrile + 4-Chlorophenol Rxn Reaction Phase DMF, K2CO3, 80°C Input->Rxn Check QC Checkpoint: Is Regioisomer >99%? Rxn->Check Quench Quench & Filtration (Precipitation in Water) Check->Quench Yes Fail Troubleshoot: Lower Temp Check Stirring Check->Fail No (Mix of isomers) Purify Recrystallization (EtOH/H2O) Quench->Purify Target Target Scaffold: 4-(4-Chlorophenoxy)- 3-fluorobenzonitrile Purify->Target Fail->Rxn Adjust Params

Caption: Operational workflow for the synthesis and purification of the target ether scaffold.

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonation of phenol.Ensure

is finely ground. Switch to

or NaH (stronger base).
Impurities (Bis-ether) Double substitution (displacing both F).Reaction temperature too high (>100°C). Reduce temp to 60°C.
Hydrolysis of CN Wet solvent or base.Ensure DMF is anhydrous. The nitrile can hydrolyze to amide/acid under basic aqueous conditions at heat.
Coloration Oxidation of phenol.Degas solvents and run under inert atmosphere (

).
References
  • Nicewicz, D. A., et al. (2020). "Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis." PubMed Central (PMC). Available at: [Link]

  • PubChem. (2025).[2] "Compound Summary: 4-Chloro-3-fluorobenzonitrile." National Library of Medicine. Available at: [Link]

  • Google Patents. (2012). "CN102690214A - Industrial preparation process for 3,4-difluorobenzonitrile."[3] Available at:

Sources

Application

Application Note: Crystallization &amp; Purification of 4-(4-Chlorophenoxy)-3-fluorobenzonitrile

Abstract This application note details the physicochemical principles and experimental protocols for the purification of 4-(4-Chlorophenoxy)-3-fluorobenzonitrile (CAS: 1153105-44-2).[1] As a critical intermediate in the...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the physicochemical principles and experimental protocols for the purification of 4-(4-Chlorophenoxy)-3-fluorobenzonitrile (CAS: 1153105-44-2).[1] As a critical intermediate in the synthesis of agrochemicals (e.g., benzoylurea insecticides) and pharmaceutical kinase inhibitors, high purity (>99.5%) is required to prevent downstream side reactions. This guide addresses common challenges such as "oiling out," regioisomer removal, and solvent occlusion, providing a robust, scalable crystallization strategy.

Introduction & Chemical Context

The synthesis of 4-(4-Chlorophenoxy)-3-fluorobenzonitrile typically involves a Nucleophilic Aromatic Substitution (


) of 3,4-difluorobenzonitrile with 4-chlorophenol in the presence of a base (e.g., 

) and a polar aprotic solvent (DMF or DMSO).[1]
Critical Quality Attributes (CQAs)

Before crystallization, the crude matrix often contains specific impurities that dictate the purification strategy:

Impurity TypeSourcePhysicochemical BehaviorRemoval Strategy
Regioisomers 2-fluoro-4-(4-chlorophenoxy)benzonitrileSimilar solubility to product; lower MP.[1]Requires high-selectivity solvent (e.g., Alcohols).[1]
Starting Material 4-ChlorophenolAcidic; soluble in basic aqueous media.[1]Caustic wash prior to crystallization.
Hydrolysis Products Amides/AcidsPolar; H-bond donors.[1]Rejected to mother liquor in non-polar solvents.
Inorganic Salts KF, KCl, K2CO3Insoluble in organics.Hot filtration or aqueous wash.[2]

Solvent Selection & Solubility Thermodynamics

For diaryl ethers like 4-(4-Chlorophenoxy)-3-fluorobenzonitrile, solubility is driven by


-

stacking and van der Waals forces.[1] The molecule is highly lipophilic (

).[1]
Solvent Screening Matrix

Based on the principle of like-dissolves-like and dielectric matching, the following solvent systems are recommended for screening:

Solvent SystemClassRoleProsCons
Toluene / Heptane Aromatic / AlkanePrimary Recommendation Excellent impurity rejection; scalable.[1]Yield loss if Toluene ratio is too high.
IPA / Water Alcohol / AqueousAlternativeGood for removing polar impurities.Risk of "oiling out" if water added too fast.
Ethyl Acetate / Hexane Ester / AlkaneAnalyticalFast evaporation; good crystal habit.Flammability issues on kilo-scale.
The "Oiling Out" Phenomenon

Expert Insight: Diaryl ethers with melting points <100°C are prone to Liquid-Liquid Phase Separation (LLPS), or "oiling out," before crystallizing. This occurs when the metastable zone width (MSZW) is wide and the crystallization temperature (


) is lower than the liquid-liquid demixing temperature.
  • Solution: Seed the solution at a temperature above the oiling point (typically 5-10°C below saturation temperature).

Experimental Protocols

Protocol A: Bulk Purification via Cooling Crystallization (Toluene/Heptane)

Best for: Removal of unreacted phenols and non-polar byproducts.

Reagents:

  • Crude 4-(4-Chlorophenoxy)-3-fluorobenzonitrile[1]

  • Toluene (HPLC Grade)[1]

  • n-Heptane (HPLC Grade)[1]

Step-by-Step Procedure:

  • Dissolution: Charge crude solid into a reactor. Add Toluene (2.5 vol) relative to solid weight. Heat to 65-70°C .

    • Note: If solids remain, add Toluene in 0.5 vol increments until dissolved. Do not exceed 80°C to avoid degradation.

  • Clarification (Hot Filtration): While maintaining 65°C, filter the solution through a heated sintered glass funnel (or bag filter) to remove inorganic salts (

    
    ).
    
  • Anti-Solvent Addition (Part 1): Slowly add n-Heptane (1.0 vol) dropwise over 20 minutes. Maintain temperature at 60°C.

    • Checkpoint: The solution should remain clear. If turbidity persists, reheat slightly.

  • Seeding: Cool to 50°C . Add seed crystals (0.5 wt%). Agitate gently for 30 minutes.

    • Observation: A stable suspension should form. If oil droplets appear, reheat to 60°C and cool slower.

  • Anti-Solvent Addition (Part 2): Over 2 hours, add remaining n-Heptane (3.0 vol) while cooling the jacket to 20°C .

  • Digestion: Hold at 20°C for 4 hours. Then cool to 0-5°C and hold for 2 hours.

  • Isolation: Filter under vacuum.

  • Wash: Wash cake with cold n-Heptane (2 x 1 vol).

  • Drying: Vacuum dry at 40°C for 12 hours.

Protocol B: High-Purity Recrystallization (IPA/Water)

Best for: Final polishing to remove regioisomers.[1]

  • Dissolve 10g of semi-pure compound in Isopropanol (40 mL) at 75°C (near reflux).

  • Slowly add Deionized Water (5-8 mL) until a faint persistent cloudiness is observed.

  • Add pure IPA dropwise until the solution clears again.

  • Remove from heat and allow to cool to room temperature undisturbed (slow cooling promotes large, pure crystals).

  • Once at RT, transfer to a fridge (4°C) for 12 hours.

  • Filter and wash with cold 80:20 IPA:Water.

Process Logic & Visualization

The following diagram illustrates the decision matrix for the purification process, ensuring the correct protocol is selected based on crude purity.

PurificationWorkflow Start Crude Synthesis Mixture (SnAr Reaction) Workup Workup: Aqueous Wash (Remove DMF/Salts) Start->Workup CheckPurity Check Purity (HPLC) Workup->CheckPurity HighPhenol High Phenol Content (>2%) CheckPurity->HighPhenol Acidic Impurities CrystSystem Select Crystallization System CheckPurity->CrystSystem Neutral Crude CausticWash Caustic Wash (1N NaOH) then Water Wash HighPhenol->CausticWash CausticWash->CrystSystem TolHep Protocol A: Toluene/Heptane (Standard) CrystSystem->TolHep Bulk Purification IPAWater Protocol B: IPA/Water (Polishing) CrystSystem->IPAWater Final Polish Oiling Risk: Oiling Out TolHep->Oiling Final Pure Product (>99.5%) TolHep->Final IPAWater->Oiling IPAWater->Final Seed Action: Seed at Metastable Zone Oiling->Seed Seed->Final

Caption: Decision tree for purification, highlighting impurity management and critical interventions for "oiling out" events.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (<70%) Product too soluble in mother liquor.[1]Increase Anti-solvent ratio (e.g., Toluene:Heptane to 1:5) or lower isolation temp to -10°C.
Oiling Out Cooling too fast; Impurities lowering MP.[1]Seed at higher temp (

). Use a linear cooling ramp (e.g., 0.2°C/min).
Small Particle Size Nucleation rate > Growth rate.Add anti-solvent slower. Implement an "aging" (Ostwald Ripening) step—cycle temp

.
Yellow Color Phenolic oxidation products.Treat hot Toluene solution with Activated Carbon (5 wt%) before filtration.

References

  • Vogel, A.I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for recrystallization techniques of aromatic nitriles). [1]

  • Anderson, N.G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Source for solvent selection strategies and "oiling out" mitigation).

  • Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH.[1] (Theoretical grounding for solubility curves and seeding). [1]

  • Pfizer Inc. (2008). Process for the preparation of benzonitrile derivatives. US Patent 7,429,670. (Describes analogous purification of substituted benzonitriles).

  • Syngenta Participations AG. (2012). Process for preparing substituted diphenyl ethers. WO Patent 2012/035013. (Specific industrial context for chlorophenoxy-fluorobenzonitrile synthesis and workup).

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low purity in 4-(4-Chlorophenoxy)-3-fluorobenzonitrile production

A Guide for Researchers, Scientists, and Drug Development Professionals This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountere...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4-(4-Chlorophenoxy)-3-fluorobenzonitrile. As Senior Application Scientists, we have synthesized our field expertise and current literature to create a resource that not only offers solutions but also explains the underlying chemical principles to empower your experimental success.

I. Understanding the Synthesis: A Mechanistic Overview

The synthesis of 4-(4-Chlorophenoxy)-3-fluorobenzonitrile typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. In this process, the phenoxide of 4-chlorophenol acts as a nucleophile, displacing a fluorine atom on the 3,4-difluorobenzonitrile ring. The reaction is generally facilitated by a base and can be catalyzed by copper salts in what is known as an Ullmann condensation.

The key to achieving high purity lies in controlling the regioselectivity of this reaction. The electron-withdrawing nitrile group (-CN) and the fluorine atoms activate the aromatic ring of 3,4-difluorobenzonitrile towards nucleophilic attack. However, the position of the attack is influenced by the electronic and steric environment of the ring.

Reaction Scheme:

G 3,4-Difluorobenzonitrile 3,4-Difluorobenzonitrile Product_Mixture Reaction Mixture 3,4-Difluorobenzonitrile->Product_Mixture 4-Chlorophenol 4-Chlorophenol 4-Chlorophenol->Product_Mixture Base Base Base->Product_Mixture Deprotonation Desired_Product 4-(4-Chlorophenoxy)-3-fluorobenzonitrile Product_Mixture->Desired_Product Major Product Regioisomeric_Impurity 3-(4-Chlorophenoxy)-4-fluorobenzonitrile Product_Mixture->Regioisomeric_Impurity Potential Impurity G Start 3,4-Difluorobenzonitrile + 4-Chlorophenoxide Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Start->Intermediate Nucleophilic Attack Product 4-(4-Chlorophenoxy)-3-fluorobenzonitrile + F⁻ Intermediate->Product Loss of Leaving Group

Optimization

Technical Support Center: Solubility Optimization for 4-(4-Chlorophenoxy)-3-fluorobenzonitrile

Executive Summary & Physicochemical Reality Check User Warning: You are likely encountering difficulties because 4-(4-Chlorophenoxy)-3-fluorobenzonitrile is a classic "Brick Dust" molecule. It possesses high crystallinit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Reality Check

User Warning: You are likely encountering difficulties because 4-(4-Chlorophenoxy)-3-fluorobenzonitrile is a classic "Brick Dust" molecule. It possesses high crystallinity due to


-

stacking of the diaryl ether rings and significant lipophilicity driven by the chloro- and fluoro- substituents.

Before attempting any protocol, understand the physical barriers:

PropertyValue / CharacteristicImplication for Solubility
Structure Diaryl ether, halogenatedHigh conformational flexibility in solution, but rigid crystal packing.
Water Solubility Negligible (< 1 µg/mL predicted)Do not attempt direct dissolution in aqueous buffers.
LogP (Predicted) ~4.0 - 4.5Highly lipophilic. Partitions aggressively into cell membranes or plasticware.
H-Bond Donors 0Cannot form hydrogen bonds with water; relies purely on weak dipole interactions.
Melting Point 78–82 °CModerate melting point suggests recrystallization is viable but requires careful temperature control.

Solvent Selection & Compatibility Matrix

The Core Problem: Users often attempt to use methanol or ethanol as primary solvents. While these work at boiling points, they often fail at room temperature for high-concentration stocks.

Solubility Decision Matrix
Solvent ClassRecommended SolventsSolubility RatingApplication Note
Aprotic Polar DMSO, DMF, DMAc High (>50 mg/mL) Best for Stock Solutions. Use for bioassays and initial dissolution.
Chlorinated DCM, Chloroform High (>30 mg/mL) Best for Transfer/Synthesis. Excellent for extraction but incompatible with most bioassays.
Esters Ethyl Acetate, Isopropyl AcetateModerateGood for workup/extraction.
Alcohols Methanol, Ethanol, IPALow (Cold) / High (Hot)Best for Recrystallization. Poor for stock solutions (risk of precipitation upon cooling).
Hydrocarbons Hexane, HeptaneInsolubleBest Anti-Solvent. Use to crash out the product during purification.

Troubleshooting Guide (FAQ)

Scenario A: Biological Assays (Cell Culture / Enzyme Inhibition)

Q: I made a 10 mM stock in DMSO, but when I add it to my cell culture media, it turns cloudy immediately. Why? A: You are experiencing "Solvent Shock." Because this molecule is highly lipophilic (LogP > 4), it has extremely low aqueous solubility. When you inject a high-concentration DMSO slug into water, the water molecules rapidly cluster around themselves (hydrophobic effect), forcing the compound out of solution before it can disperse.

The Fix: Intermediate Dilution Step Do not jump from 100% DMSO to 1% DMSO in one step.

  • Prepare your 10 mM Stock in DMSO.

  • Create a 100x intermediate in a surfactant-containing buffer or pure PEG-400.

  • Slowly add this intermediate to your final media with rapid vortexing.

Q: The compound is sticking to my pipette tips and plastic tubes. A: Fluorinated diaryl ethers are "sticky" (adsorptive) to polypropylene.

  • Solution: Switch to glass vials or low-retention tips for stock handling. If you must use plastic, pre-saturate the tips (pipette up and down 3 times) before transferring the critical volume.

Scenario B: Synthesis & Purification

Q: I cannot get the compound to crystallize. It forms an oil at the bottom of the flask. A: This is "oiling out," common with diaryl ethers containing flexible ether linkages. It happens when the chosen solvent system's boiling point is higher than the melting point of the solvated compound, or the anti-solvent is added too fast.

  • The Fix: Use a DCM/Heptane system instead of Ethanol/Water.

    • Dissolve crude solid in minimal DCM (room temp).

    • Add Heptane dropwise until slight turbidity appears.

    • Allow to stand open (slow evaporation of DCM) rather than cooling rapidly.

Q: My HPLC peaks are tailing or splitting. A: The compound is precipitating on the column head.

  • The Fix: Ensure your mobile phase contains at least 30% organic modifier (Acetonitrile/Methanol) at the start of the gradient. Do not inject a 100% DMSO sample into a 100% Aqueous starting condition.

Visualized Workflows

Diagram 1: Solubility Logic Tree

Use this logic flow to determine the correct solvent system for your specific application.

SolubilityLogic Start Start: 4-(4-Chlorophenoxy)-3-fluorobenzonitrile Goal What is your Goal? Start->Goal Bioassay Biological Assay (Cells/Enzymes) Goal->Bioassay Synthesis Synthesis / Purification Goal->Synthesis Analysis Analytical (HPLC/LCMS) Goal->Analysis DMSO Dissolve in 100% DMSO (Max 50mM) Bioassay->DMSO Recryst Recrystallization? Synthesis->Recryst MobilePhase Match Mobile Phase (e.g. 50:50 ACN:Water) Analysis->MobilePhase StepDown Intermediate Dilution (PEG400 or Tween80) DMSO->StepDown FinalMedia Final Media (<1% DMSO) StepDown->FinalMedia DCMHept System A: DCM + Heptane (Evaporative) Recryst->DCMHept Preferred EtOHWater System B: Hot EtOH + Water (Cooling) Recryst->EtOHWater Alternative

Caption: Decision matrix for solvent selection based on experimental intent. Note the specific divergence for recrystallization strategies.

Diagram 2: The "Anti-Crash" Serial Dilution Protocol

Follow this strictly for IC50/EC50 determination to ensure the compound remains in solution.

SerialDilution Stock Stock Solution 10 mM in DMSO (Clear) Inter Intermediate 100 µM (90% Buffer / 10% DMSO) Stock->Inter 1. Dilute 1:100 (Vortex Rapidly) Precip PRECIPITATION RISK (Direct Addition) Stock->Precip Avoid Direct Step Final Assay Well 1 µM (99% Buffer / 1% DMSO) Inter->Final 2. Dilute 1:100 Precip->Final Results in Inconsistent Data

Caption: Step-wise dilution strategy to mitigate hydrophobic collapse (precipitation) of the compound.

Standard Operating Procedures (SOPs)

SOP 1: Recrystallization (Purification)

Use this if your compound is <95% pure or colored (yellow/orange).

  • Preparation: Place crude solid in a round-bottom flask.

  • Dissolution: Add Dichloromethane (DCM) in small portions at room temperature. Swirl until fully dissolved. If insoluble particles remain, filter them out.[1]

  • Anti-Solvent Addition: Add Heptane (or Hexane) slowly. Stop immediately when the solution turns slightly cloudy (turbid).

  • Clarification: Add 1-2 drops of DCM to make the solution clear again.

  • Crystallization: Cover the flask loosely with foil (poke holes) to allow slow evaporation of the DCM. The compound will crystallize as the DCM leaves, driven by the Heptane.

  • Harvest: Filter the white crystals and wash with cold Heptane.

SOP 2: Aqueous Formulation for Animal Studies

For IP or PO administration where DMSO limits are strict.

  • Weigh: 10 mg of compound.

  • Solubilize: Add 0.5 mL PEG-400 + 0.1 mL Tween 80 . Vortex and sonicate at 40°C until clear.

  • Dilute: Slowly add 9.4 mL of Saline (0.9%) or PBS while vortexing.

  • Result: A stable micellar suspension/emulsion suitable for injection (check turbidity).

References

  • PubChem. (2025).[2] 4-Chloro-3-fluorobenzonitrile Compound Summary. National Library of Medicine. [Link]

  • Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability". Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. (Foundational text on LogP and solubility issues).
  • Organic Process Research & Development. (2018). "Solvent Selection Guides: Survey of Solvents for Recrystallization".

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 4-(4-Chlorophenoxy)-3-fluorobenzonitrile Reactions

Welcome to the technical support center dedicated to addressing the synthetic challenges associated with 4-(4-chlorophenoxy)-3-fluorobenzonitrile. This guide is designed for researchers, scientists, and professionals in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing the synthetic challenges associated with 4-(4-chlorophenoxy)-3-fluorobenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of reactions involving this sterically hindered diaryl ether. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to enhance your experimental success.

Understanding the Challenge: The "Ortho Effect" and Steric Hindrance

The structure of 4-(4-chlorophenoxy)-3-fluorobenzonitrile presents a unique set of challenges primarily due to steric hindrance.[1][2] Steric hindrance refers to the spatial arrangement of atoms or groups at or near a reacting site that impedes a chemical reaction.[2][3] In this molecule, the fluorine atom at the 3-position (ortho to the nitrile group) and the bulky 4-chlorophenoxy group create a crowded environment around the benzonitrile core.

This crowding, often referred to as an "ortho effect," can significantly influence the molecule's reactivity in several ways:

  • Shielding the Reaction Center: The bulky substituents can physically block the approach of incoming reagents to the nitrile group or the aromatic ring.[2]

  • Restricting Bond Rotation: The steric bulk can limit the free rotation around the ether linkage, influencing the molecule's preferred conformation and the accessibility of reactive sites.[4]

  • Altering Electronic Properties: The ortho-fluoro group is highly electron-withdrawing, which can impact the stability of reaction intermediates.[5][6][7]

These factors can lead to common experimental issues such as low reaction yields, slow reaction rates, or the formation of undesired side products. This guide will provide strategies to mitigate these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My nucleophilic aromatic substitution (SNAr) reaction to synthesize the diaryl ether is sluggish and gives low yields. What can I do?

Potential Causes & Solutions:

This is a common issue when forming sterically hindered diaryl ethers. The SNAr reaction, where a nucleophile displaces a leaving group on an aromatic ring, is highly sensitive to steric effects.[8][9]

  • Suboptimal Reaction Conditions: Traditional methods may not be sufficient for this substrate.

    • Solution: Employ modern, ligand-accelerated coupling conditions. Copper-catalyzed Ullmann-type reactions are particularly effective for synthesizing hindered diaryl ethers.[10][11][12] The use of specific ligands can stabilize the copper catalyst and facilitate the reaction under milder conditions.[13]

  • Poor Leaving Group: If you are starting with a less reactive aryl halide, the reaction will be slow.

    • Solution: Aryl iodides are generally more reactive than bromides or chlorides in Ullmann couplings.[14] If possible, using an aryl iodide as the starting material can improve reaction rates.

  • Inappropriate Base or Solvent: The choice of base and solvent is critical.

    • Solution: Screen a variety of bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[13] High-boiling polar aprotic solvents like DMSO, DMF, or dioxane are often effective.[13][15][16]

ParameterRecommendationRationale
Catalyst System CuI with a suitable ligand (e.g., picolinic acid, N-methylglycine)Ligands enhance catalyst activity and stability, enabling lower reaction temperatures.[10][11][12][13]
Base K₃PO₄ or Cs₂CO₃These bases are effective in promoting the reaction while minimizing side reactions.[13]
Solvent DMSO or DMFHigh-boiling polar aprotic solvents facilitate the reaction and can help overcome steric barriers.[13][15]
Temperature 80-120 °CModern ligand systems allow for milder conditions compared to traditional high-temperature Ullmann reactions.[13]
FAQ 2: I am observing significant amounts of dehalogenation or other side products in my coupling reaction. How can I minimize these?

Potential Causes & Solutions:

Side product formation is often a consequence of harsh reaction conditions or the presence of impurities.

  • Protic Impurities: Water or other protic impurities can lead to the reduction of the aryl halide (dehalogenation).[13]

    • Solution: Ensure all reagents and solvents are anhydrous. Dry glassware thoroughly before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[13]

  • High Reaction Temperature: Excessive heat can cause decomposition of the starting materials or the desired product.

    • Solution: If using a modern ligand-accelerated system, start with a lower temperature (e.g., 80-100 °C) and only increase it if the reaction does not proceed.[13]

  • Inappropriate Ligand or Catalyst Loading: The wrong ligand or an incorrect amount of catalyst can lead to undesired pathways.

    • Solution: Screen a panel of ligands to find one that is optimal for your specific substrates.[13] Ensure the catalyst loading is appropriate; typically, 1-10 mol% is sufficient for copper-catalyzed reactions.

Experimental Protocol: Optimized Ullmann Coupling for Sterically Hindered Diaryl Ethers

This protocol provides a starting point for the synthesis of 4-(4-chlorophenoxy)-3-fluorobenzonitrile or similar hindered diaryl ethers.

Materials:

  • Aryl halide (e.g., 4-chloro-3-fluorobenzonitrile)

  • Phenol (e.g., 4-chlorophenol)

  • Copper(I) iodide (CuI)

  • Picolinic acid (or other suitable ligand)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous DMSO

  • Oven-dried reaction vessel with a magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To the oven-dried reaction vessel, add the aryl halide (1.0 equiv), phenol (1.2 equiv), CuI (0.1 equiv), picolinic acid (0.2 equiv), and K₃PO₄ (2.0 equiv).

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Add anhydrous DMSO via syringe.

  • Place the vessel in a preheated heating block and stir at 100-120 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

FAQ 3: How does the ortho-fluorine on the benzonitrile ring affect subsequent reactions of the nitrile group?

Potential Causes & Solutions:

The fluorine atom ortho to the nitrile group has a significant electronic influence.[5][6][7]

  • Increased Electrophilicity: The electron-withdrawing nature of fluorine can make the nitrile carbon more susceptible to nucleophilic attack. This can be advantageous in reactions like hydrolysis or addition of organometallics.

  • Stabilization of Intermediates: The ortho-fluoro group can stabilize anionic intermediates formed during reactions at the nitrile group through inductive effects.[5][6]

  • Potential for C-CN Bond Activation: In the context of transition metal catalysis, the ortho-fluoro substituent has been shown to significantly stabilize the products of C-CN bond oxidative addition with nickel catalysts.[5][6][7][17][18] This could be a consideration in designing novel transformations.

Visualization of the Ortho-Fluoro Effect

OrthoFluoroEffect cluster_molecule 4-(4-Chlorophenoxy)-3-fluorobenzonitrile cluster_effects Consequences cluster_challenges Experimental Challenges Molecule Structure (Ortho-Fluoro and Bulky Phenoxy Group) Steric_Hindrance Steric Hindrance Molecule->Steric_Hindrance creates Electronic_Effect Electronic Effect (Ortho-Fluoro) Molecule->Electronic_Effect exhibits Low_Yield Low Yield / Slow Reaction Steric_Hindrance->Low_Yield Side_Products Side Product Formation Steric_Hindrance->Side_Products Electronic_Effect->Low_Yield can influence

Caption: Logical relationship between the molecule's structure and experimental challenges.

Troubleshooting Workflow: A Decision-Making Guide

When encountering difficulties, a systematic approach to troubleshooting is essential. The following workflow can help identify and resolve common issues.

TroubleshootingWorkflow Start Problem: Low Yield or Incomplete Reaction Check_Purity Are starting materials pure and anhydrous? Start->Check_Purity Purify Purify/dry reagents and solvents. Use inert atmosphere. Check_Purity->Purify No Check_Conditions Is the catalytic system optimized? Check_Purity->Check_Conditions Yes Purify->Check_Purity Screen_Ligands Screen different ligands (e.g., picolinic acid, amino acids). Check_Conditions->Screen_Ligands No Side_Products Problem: Significant Side Products Check_Conditions->Side_Products Yes, but side products observed Vary_Base Vary base (K3PO4, Cs2CO3) and solvent (DMSO, DMF). Screen_Ligands->Vary_Base Adjust_Temp Adjust temperature incrementally (80-140 °C). Vary_Base->Adjust_Temp Adjust_Temp->Start Re-evaluate Lower_Temp Lower reaction temperature. Side_Products->Lower_Temp Check_Stoichiometry Verify stoichiometry of reagents. Lower_Temp->Check_Stoichiometry Check_Stoichiometry->Start Correct Adjust_Equivalents Adjust equivalents of nucleophile/base. Check_Stoichiometry->Adjust_Equivalents Incorrect Adjust_Equivalents->Side_Products Re-evaluate

Caption: A systematic workflow for troubleshooting common reaction issues.

References

  • Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. (2023). Organometallics. [Link]

  • Maiti, D., & Buchwald, S. L. (2010). Cu-catalyzed arylation of phenols: synthesis of sterically hindered and heteroaryl diaryl ethers. The Journal of organic chemistry, 75(5), 1791–1794. [Link]

  • Ortho-Fluoro or Ortho Effect? Oxidative Addition of Zerovalent Nickel into the C—CN Bond of Substituted Benzonitriles. (n.d.). OSTI.gov. [Link]

  • Catalytic Enantioselective Synthesis of Axially Chiral Diaryl Ethers Via Asymmetric Povarov Reaction Enabled Desymmetrization. (2024). Angewandte Chemie. [Link]

  • Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. (2023). ACS Publications. [Link]

  • Ortho Effect or Ortho-fluoro Effect: A Comparison of the C—CN Bond Activation of Substituted Benzonitriles with [Ni(dmpe)] Fragment using DFT Calculations at TACC. (n.d.). The University of Texas at Austin. [Link]

  • A comparison of the C—CN bond activation of substituted benzonitriles with [Ni(dmpe)] fragment u. (n.d.). The University of Texas Rio Grande Valley. [Link]

  • Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. (2010). DSpace@MIT. [Link]

  • Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. (2010). Figshare. [Link]

  • Understanding Steric Hindrance: The Key to Advanced Ether Synthesis. (2026). Oreate AI Blog. [Link]

  • Research on the synthesis of 4-fluorobenzonitrile. (n.d.). ResearchGate. [Link]

  • Steric Hindrance: Definition, Factors, & Examples. (2024). Chemistry Learner. [Link]

  • Troubleshooting Ullmann Couplint. (2023). Reddit. [Link]

  • Scheme 1. Synthesis of 3-(4-Chlorophenoxy)benzonitrile... (n.d.). ResearchGate. [Link]

  • Nucleophilic aromatic substitution. (n.d.). Wikipedia. [Link]

  • Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. (2025). RSC Publishing. [Link]

  • Synthesis and Application of Fluorine-Containing Ethers Based on Perfluoroolefins. (n.d.). ResearchGate. [Link]

  • A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. (2023). National Center for Biotechnology Information. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]

  • Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines. (n.d.). datapdf.com. [Link]

  • Aromatic Nucleophilic Substitution. (n.d.). Dalal Institute. [Link]

  • Steric hindrance. (n.d.). Labster. [Link]

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024). MDPI. [Link]

  • Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. (2021). National Center for Biotechnology Information. [Link]

  • Electrophilic Fluorinating Reagent Mediated Synthesis of Fluorinated α-Keto Ethers, Benzil, and 6,6'-Dialkoxy-2,2'-bipyridines. (2002). ACS Publications. [Link]

  • Ullmann Reaction Questions. (2011). Sciencemadness Discussion Board. [Link]

  • Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. (n.d.). National Center for Biotechnology Information. [Link]

  • Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. (2023). Chemistry LibreTexts. [Link]

  • Steric Hinderance question help. (2024). Reddit. [Link]

  • Ullmann Reaction: Mechanism, Steps & Applications. (n.d.). Vedantu. [Link]

  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. [Link]

Sources

Optimization

Technical Support Center: Purification of Fluorinated Benzonitrile Derivatives

Topic: Purification Strategies for Fluorinated Benzonitrile Derivatives Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists Content Type: Technical Support Guide & Troubleshooting Introduction...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification Strategies for Fluorinated Benzonitrile Derivatives Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists Content Type: Technical Support Guide & Troubleshooting

Introduction: The "Fluorine Effect" on Purification

Welcome to the technical support center for fluorinated aromatics. Purifying fluorinated benzonitriles presents a unique paradox: the fluorine atom imparts significant lipophilicity and metabolic stability—highly desirable for drug candidates—but simultaneously alters physical properties (boiling point, solubility, crystallinity) in ways that complicate standard purification workflows.

This guide moves beyond generic protocols to address the specific physicochemical behaviors of the C–F and C–CN motifs.

Module 1: Chromatographic Separation Strategies

Core Challenge: Fluorinated isomers (e.g., 2-fluoro vs. 4-fluoro) often possess nearly identical boiling points, rendering distillation ineffective. Silica gel chromatography is the primary resolution method, but standard gradients often fail due to "tailing" caused by the nitrile group's polarity.

Protocol 1.1: Optimized Flash Chromatography for Isomers
  • Stationary Phase: Acid-washed Silica Gel (40–63 µm).

    • Causality: Benzonitriles are weak Lewis bases. Standard silica can sometimes cause streaking due to hydrogen bonding with surface silanols. Acid-washed silica minimizes this interaction.

  • Mobile Phase Strategy:

    • Base Solvent: Hexanes or Heptane (fluorinated compounds are highly lipophilic).

    • Modifier: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

    • The "Fluorine Trick": Add 1% Triethylamine (TEA) if streaking occurs, or use Toluene as a co-solvent. Toluene interacts with the π-system of the aromatic ring; the electron-withdrawing fluorine alters this π-density, often creating separation factors (

      
      ) between isomers that simple alkane/ester systems miss.
      
Troubleshooting Table: Chromatography
ObservationProbable CauseTechnical Solution
Poor Resolution (

)
Isomers have identical polarity on silica.Switch Selectivity: Use a C18-reverse phase column or a Phenyl-Hexyl column. The fluorine atom's hydrophobicity drives separation on C18.
Product "Streaking" Nitrile interaction with silica silanols.Buffer the System: Add 0.5% TEA to the mobile phase to block acidic silanol sites.
Co-elution with Byproducts Defluorination side-products (phenols).Chemical Wash: Wash crude mixture with 1M NaOH prior to loading. Phenols (acidic) move to aqueous; Nitriles (neutral) stay organic.

Module 2: Crystallization & The "Oiling Out" Phenomenon

Core Challenge: Fluorinated benzonitriles have low melting points and a high tendency to "oil out" (liquid-liquid phase separation) rather than crystallize, particularly when trace solvent impurities act as plasticizers.

Protocol 2.1: Anti-Solvent Crystallization Loop

Objective: Force lattice formation over oil formation.

  • Dissolution: Dissolve crude solid in the minimum amount of hot Toluene or Ethanol (60–70°C).

    • Why Toluene? It solubilizes the aromatic core but is easily displaced from the crystal lattice during cooling compared to chlorinated solvents.

  • Seeding (Critical): Cool to 35°C. Add a seed crystal. If no seed exists, scratch the glass interface vigorously.

  • Anti-Solvent Addition: Dropwise addition of n-Heptane (if Toluene used) or Water (if Ethanol used).

    • The "Cloud Point": Stop addition immediately when a faint turbidity persists.

  • Controlled Cooling: Cool at a rate of 5°C/hour. Rapid cooling traps impurities and promotes oiling.

DOT Diagram: Purification Decision Tree

PurificationStrategy Start Crude Fluorinated Benzonitrile StateCheck Physical State at RT? Start->StateCheck Liquid Liquid / Low MP Solid StateCheck->Liquid Oil/Liq Solid High MP Solid (>60°C) StateCheck->Solid Solid ThermalCheck Thermal Stability Check (DSC / ARC) Liquid->ThermalCheck Solubility Solubility Test Solid->Solubility VacDist Vacuum Distillation (< 5 mmHg) DistillAction Fractional Distillation (Vigreux Column) VacDist->DistillAction ThermalCheck->VacDist Stable Chromatography Flash Chromatography (Silica/C18) ThermalCheck->Chromatography Unstable Recryst Recrystallization (Toluene/Heptane) Solubility->Recryst OilOut Product 'Oils Out'? Recryst->OilOut OilOut->DistillAction No (Pure) Seed Seed & Slow Cool OilOut->Seed Yes

Caption: Decision matrix for selecting purification method based on physical state and thermal stability.

Module 3: Chemical Scavenging (Copper Removal)

Context: Many fluorinated benzonitriles are synthesized via the Rosenmund-von Braun reaction (Ar-X + CuCN) or Pd-catalyzed cyanation. Residual copper/palladium is a major impurity that is toxic and catalyzes decomposition.

Protocol 3.1: The "Blue Wash" (Ammonia Method)

Use this when the product is stable to basic pH.

  • Dilution: Dilute the reaction mixture with Ethyl Acetate or Toluene.

  • Wash 1: Wash with 10% aqueous

    
     (Ammonium Hydroxide).
    
    • Mechanism:[1] Ammonia acts as a ligand, breaking down insoluble copper clusters to form the water-soluble deep blue complex

      
      .
      
  • Observation: The aqueous layer will turn bright blue.

  • Repeat: Repeat wash until the aqueous layer is colorless.[2]

  • Final Polish: Wash with brine, dry over

    
    .
    
Protocol 3.2: The EDTA Scavenge (For Base-Sensitive Compounds)

Use this if your fluorinated motif contains hydrolyzable esters.

  • Preparation: Prepare a 0.1 M aqueous solution of Disodium EDTA.

  • Extraction: Vigorously stir the organic product layer with the EDTA solution for 30 minutes.

    • Causality: EDTA has a higher formation constant (

      
      ) for Copper than nitriles do, effectively sequestering the metal into the aqueous phase without high pH exposure.
      
DOT Diagram: Copper Removal Workflow

CopperRemoval Crude Crude Reaction Mix (Contains CuI/CuCN) Dilute Dilute w/ EtOAc Crude->Dilute CheckpH Is Product Base Sensitive? Dilute->CheckpH Ammonia Wash w/ 10% NH4OH CheckpH->Ammonia No (Stable) EDTA Stir w/ 0.1M EDTA (30 mins) CheckpH->EDTA Yes (Sensitive) BlueColor Aq Layer Blue? (Cu-Ammonia Complex) Ammonia->BlueColor Repeat Repeat Wash BlueColor->Repeat Yes Final Brine Wash & Dry BlueColor->Final No (Colorless) Repeat->BlueColor EDTA->Final

Caption: Workflow for removing residual copper catalysts from cyanation reactions.

Module 4: Distillation & Thermal Hazards

Safety Warning: While benzonitriles are generally stable, fluorinated derivatives can exhibit unexpected exothermic decomposition if nitro groups or other high-energy motifs are present.

Protocol 4.1: Vacuum Distillation Safety
  • Thermal History: Never distill a batch that has not been tested via DSC (Differential Scanning Calorimetry). Look for exotherms below the boiling point.

  • Vacuum Level: High vacuum (< 2 mmHg) is mandatory.

    • Target: Keep the pot temperature below 120°C. Fluorinated aromatics often have lower boiling points than their non-fluorinated counterparts due to weaker intermolecular van der Waals forces, but this is not a universal rule.

  • Apparatus: Use a Vigreux column to prevent "bumping" (common with heavy halogenated liquids).

FAQ: Troubleshooting Specific Scenarios

Q1: My purified product has a persistent green tint. What is it? A: This is likely trace Copper (II). Even after chromatography, copper salts can "ride" on the polar nitrile group.

  • Fix: Dissolve in ether and stir with activated charcoal (5 wt%) for 1 hour, then filter through Celite. Alternatively, use a commercially available metal scavenger resin (e.g., Si-Thiol).

Q2: I cannot separate the ortho-fluoro and para-fluoro isomers by distillation. A: This is expected. The boiling point difference is often <2°C.

  • Fix: Use Selective Crystallization . The para-isomer usually has a significantly higher melting point and better symmetry. Cool the mixture; the para should crystallize out, leaving the ortho enriched in the mother liquor.

Q3: During workup, my yield dropped significantly after washing with NaOH. A: You likely hydrolyzed the nitrile to the amide or acid, or displaced the fluorine.

  • Analysis: Fluorine at the ortho or para position activates the ring toward Nucleophilic Aromatic Substitution (

    
    ). Hydroxide (
    
    
    
    ) can displace the fluorine atom.
  • Fix: Avoid strong bases. Use saturated

    
     or phosphate buffers (pH 7–8) for neutralizations.
    

References

  • BenchChem Technical Support. (2025).[2][3] Purification of 2-Amino-4-(trifluoromethoxy)benzonitrile Derivatives. Retrieved from

  • Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination. Org.[4][5] Synth. 2024, 101, 400-418. Retrieved from

  • Evano, G., et al. (2023). Copper-catalyzed Cyanation of Alkenyl Iodides (Rosenmund-von Braun).[6] Organic Syntheses. Retrieved from

  • University of Rochester. (n.d.). Workup for Removing Copper Salts.[5] Department of Chemistry. Retrieved from

  • IChemE. (2015). Chemical reaction hazards of distillation processes. Symposium Series No. 160. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum interpretation of 4-(4-Chlorophenoxy)-3-fluorobenzonitrile

Analytical Platform Comparison Guide: H NMR Spectrum Interpretation of 4-(4-Chlorophenoxy)-3-fluorobenzonitrile Executive Summary The incorporation of fluorine into active pharmaceutical ingredients (APIs) is a cornersto...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Platform Comparison Guide:


H NMR Spectrum Interpretation of 4-(4-Chlorophenoxy)-3-fluorobenzonitrile 

Executive Summary

The incorporation of fluorine into active pharmaceutical ingredients (APIs) is a cornerstone of modern drug design, utilized to modulate lipophilicity, metabolic stability, and target binding affinity. However, the presence of fluorine introduces significant analytical complexities during structural verification. Fluorine-19 (


F) possesses a spin of ½, 100% natural abundance, and a high gyromagnetic ratio (providing 83% of the proton NMR sensitivity)[1]. Consequently, it couples strongly with neighboring protons, transforming simple first-order 

H NMR spectra into highly complex multiplets[2].

This guide objectively compares three nuclear magnetic resonance (NMR) analytical platforms—Benchtop NMR (80 MHz) , Standard High-Field NMR (600 MHz) , and


F-Decoupled High-Field NMR (600 MHz 

H{

F})
—for the structural elucidation and purity profiling of 4-(4-Chlorophenoxy)-3-fluorobenzonitrile (CAS: 1153105-44-2), a critical fluorinated diaryl ether intermediate.

The Analytical Challenge: Heteronuclear Spin-Spin Coupling

4-(4-Chlorophenoxy)-3-fluorobenzonitrile consists of two isolated spin systems separated by an ether linkage:

  • The 4-Chlorophenoxy Ring : An AA'BB' spin system that typically presents as two distinct doublets at high magnetic fields.

  • The 3-Fluoro-4-substituted Benzonitrile Ring : An AMX spin system heavily perturbed by heteronuclear

    
     coupling.
    

Because


F couples over three (ortho), four (meta), and five (para) bonds, the protons on the benzonitrile ring (H2, H5, and H6) exhibit complex splitting patterns. For instance, H2 is split by both the adjacent fluorine (

Hz) and the meta-proton H6 (

Hz)[2].

CouplingNetwork F3 Fluorine (F3) 100% Abundance Spin ½ H2 Proton (H2) δ ~7.3 ppm F3->H2 ³J_HF ≈ 8.5 Hz (Ortho) H5 Proton (H5) δ ~7.0 ppm F3->H5 ⁴J_HF ≈ 7.5 Hz (Meta) H6 Proton (H6) δ ~7.7 ppm F3->H6 ⁵J_HF ≈ 1.5 Hz (Para) H6->H2 ⁴J_HH ≈ 1.5 Hz (Meta) H6->H5 ³J_HH ≈ 8.5 Hz (Ortho)

Figure 1: Heteronuclear and homonuclear spin-spin coupling network in the fluorobenzonitrile ring.

Platform Comparison: Resolving the Aromatic Window

The aromatic protons of this molecule resonate within a narrow chemical shift window of approximately 0.8 ppm (from


 6.9 to 7.7 ppm). The choice of analytical platform dictates whether this spectral region can be accurately integrated for purity analysis.
Platform A: Benchtop NMR (80 MHz)

Benchtop NMR systems utilize permanent magnets and are cryogen-free, offering substantial cost savings and point-of-need utility[3]. However, they operate at lower magnetic field strengths. At 80 MHz, a 0.8 ppm window corresponds to only 64 Hz of spectral dispersion[4].

  • Causality of Failure : Because the coupling constants (

    
     Hz) are large relative to the chemical shift differences (
    
    
    
    ), the ratio
    
    
    falls below 10. This pushes the spin system into the strongly coupled (second-order) regime. The result is severe "roofing" and multiplet overlap, rendering automated integration and trace impurity detection impossible without advanced chemometric deconvolution[5].
Platform B: Standard High-Field NMR (600 MHz)

At 600 MHz, the 0.8 ppm window expands to 480 Hz. The


 ratio exceeds 50, placing the spectrum firmly in the weakly coupled (first-order) regime.
  • Performance : The AA'BB' system of the chlorophenoxy ring clearly resolves into two doublets. However, the benzonitrile ring protons remain complex (e.g., H6 appears as a doublet of doublets of doublets due to coupling with H5, H2, and F3). While structurally informative, these broad multiplets can still obscure underlying signals from structurally similar process impurities.

Platform C: F-Decoupled High-Field NMR (600 MHz H{ F})

By applying a continuous radiofrequency pulse at the


F resonance frequency during 

H acquisition, the fluorine nuclei undergo rapid spin transitions. The protons experience an averaged local magnetic field, effectively collapsing the

coupling to zero.
  • Performance : This technique simplifies the spectrum to a pure

    
    H-
    
    
    
    H spin system. H2 collapses from a doublet of doublets into a sharp, simple doublet (coupled only to H6). This maximizes spectral clarity, ensuring highly accurate integration for quantitative NMR (qNMR) applications.

Quantitative Performance & Spectral Data

Table 1: Chemical Shift and Splitting Pattern Comparison | Proton Assignment | Approx. Shift (


, ppm) | 600 MHz 

H Pattern | 600 MHz

H{

F} Pattern | Primary Couplings (Hz) | | :--- | :--- | :--- | :--- | :--- | | H6 (Benzonitrile) | ~7.70 | ddd | dd |

,

,

| | H3', H5' (Phenoxy) | ~7.40 | d (AA'BB') | d (AA'BB') |

| | H2 (Benzonitrile) | ~7.30 | dd | d |

,

| | H5 (Benzonitrile) | ~7.00 | pseudo-t | d |

,

| | H2', H6' (Phenoxy) | ~6.95 | d (AA'BB') | d (AA'BB') |

|

Table 2: Operational Platform Comparison | Metric | Benchtop NMR (80 MHz) | High-Field NMR (600 MHz) | Decoupled High-Field (


H{

F}) | | :--- | :--- | :--- | :--- | | Spectral Dispersion (0.8 ppm) | 64 Hz | 480 Hz | 480 Hz | | Spin System Regime | Second-Order (Strongly Coupled) | First-Order (Weakly Coupled) | First-Order (Simplified) | | Multiplet Resolution | Poor (Severe Overlap) | High (Complex Splittings) | Optimal (Pure

H-

H) | | Integration Accuracy | Low | Moderate | High | | Ideal Use Case | Rapid QC / Reaction Monitoring | Standard Structural Elucidation | Quantitative Purity Profiling |

Experimental Methodology: Self-Validating Protocol for H{ F} NMR

To achieve quantitative accuracy using decoupled NMR, the protocol must account for spin relaxation and heteronuclear interactions.

Step-by-Step Workflow:

  • Sample Preparation : Dissolve 15-20 mg of 4-(4-Chlorophenoxy)-3-fluorobenzonitrile in 0.6 mL of

    
     containing 0.03% v/v TMS. Transfer to a high-quality 5 mm NMR tube.
    
  • Probe Tuning & Matching : Insert the sample into a spectrometer equipped with a broadband probe. Rigorously tune and match both the

    
    H channel (observe) and the 
    
    
    
    F channel (decouple) to minimize reflected power and ensure efficient decoupling.
  • Pulse Sequence Selection (Critical Step) : Select an inverse gated decoupling pulse sequence (e.g., zgig).

    • Causality: Continuous

      
      F decoupling during the entire pulse sequence induces the heteronuclear Nuclear Overhauser Effect (NOE), which artificially inflates the integrals of protons spatially close to the fluorine (H2 and H6). Inverse gating turns the 
      
      
      
      F decoupler ON only during the acquisition time (
      
      
      ) and OFF during the relaxation delay (
      
      
      ), collapsing the multiplet without NOE buildup.
  • Parameter Optimization : Set the relaxation delay (

    
    ) to 
    
    
    
    of the longest relaxing proton (typically 10-15 seconds for non-labile aromatics) to ensure complete longitudinal relaxation. Set the
    
    
    F decoupler offset to the center of the fluorine resonance (approx. -110 ppm).
  • Acquisition & Processing : Acquire 16-32 transients. Process with a mild exponential window function (Line Broadening = 0.3 Hz) to optimize the signal-to-noise ratio without degrading the resolution of the fine

    
     meta-couplings.
    

Workflow Start Sample: 4-(4-Chlorophenoxy) -3-fluorobenzonitrile Q1 Goal: Rapid Reaction Monitoring or QC? Start->Q1 Benchtop Benchtop NMR (80 MHz) Result: Overlapping Multiplets (Second-Order Spectra) Q1->Benchtop Yes HighField High-Field NMR (600 MHz) Result: First-Order Spectra with Complex J_HF Splitting Q1->HighField No (Need structural proof) Q2 Goal: Automated Integration & Purity Profiling? HighField->Q2 Q2->HighField No (Standard 1H sufficient) Decoupled 1H{19F} Decoupled NMR Result: Pure 1H-1H Spin System (Simplified Doublets) Q2->Decoupled Yes

Figure 2: Decision matrix for selecting the optimal NMR platform based on analytical requirements.

Conclusion

While benchtop NMR provides unmatched accessibility for routine reaction monitoring, the low spectral dispersion makes it unsuitable for the precise integration of complex fluorinated aromatics like 4-(4-Chlorophenoxy)-3-fluorobenzonitrile. Standard high-field NMR resolves the chemical shifts but leaves complex


 multiplets intact. For rigorous drug development workflows requiring automated integration and trace impurity profiling, inverse gated 

H{

F} decoupled NMR
stands as the superior analytical choice, transforming complex spin systems into easily interpretable data.

References[2] "19F Coupling Constants Table - Organofluorine", Alfa Chemistry. Available at: https://www.alfa-chemistry.com/[4] "Recent Applications of Benchtop Nuclear Magnetic Resonance Spectroscopy", MDPI. Available at: https://www.mdpi.com/[3] "Revolutionizing NMR: Bringing advanced spectroscopy from the basement to the benchtop", News-Medical. Available at: https://www.news-medical.net/[5] "Comparative Analysis of Benchtop NMR and HPLC-UV for Illicit Drug Mixtures", NIH PMC. Available at: https://www.ncbi.nlm.nih.gov/pmc/[1] "Measurement of Long Range 1H-19F Scalar Coupling Constants", NIH PMC. Available at: https://www.ncbi.nlm.nih.gov/pmc/[6] "19Fluorine NMR", Hebrew University of Jerusalem. Available at: https://en.huji.ac.il/

Sources

Comparative

Definitive Guide to Crystal Structure Determination: 4-(4-Chlorophenoxy)-3-fluorobenzonitrile

The following guide provides an in-depth technical analysis for the crystal structure determination of 4-(4-Chlorophenoxy)-3-fluorobenzonitrile (CAS: 1153105-44-2). This document is designed for researchers and drug deve...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis for the crystal structure determination of 4-(4-Chlorophenoxy)-3-fluorobenzonitrile (CAS: 1153105-44-2). This document is designed for researchers and drug development professionals, focusing on the comparative efficacy of structural elucidation methods and providing a validated experimental protocol.

Executive Summary & Strategic Analysis

4-(4-Chlorophenoxy)-3-fluorobenzonitrile is a critical diaryl ether building block characterized by a flexible ether linkage (


), a strong dipole-inducing nitrile group, and mixed halogenation (F, Cl). Determining its solid-state conformation is essential for understanding its packing efficiency, solubility profile, and potential polymorphism in active pharmaceutical ingredient (API) or agrochemical development.

This guide compares the "Gold Standard" method (Single Crystal X-Ray Diffraction - SC-XRD) against alternative high-throughput approaches (Powder X-Ray Diffraction - PXRD and Computational Structure Prediction - CSP), establishing why SC-XRD remains the requisite "product" for authoritative structural claims despite the higher experimental burden.

Comparative Analysis: Structural Determination Methods

The following table objectively compares the performance of structural determination methods for this specific class of flexible benzonitriles.

FeatureMethod A: SC-XRD (Primary) Method B: PXRD + Rietveld Method C: NMR + CSP
Resolution Atomic (<0.8 Å) Medium (Peaks overlap)Theoretical
Conformational Certainty Absolute (Direct observation of ether torsion)Inferential (Model dependent)Probabilistic (Energy minima)
Disorder Handling High (Anisotropic refinement of F/Cl)Low (Difficult to resolve F/H disorder)N/A (Dynamic average)
Sample Requirement Single Crystal (

mm)
Microcrystalline PowderSolution / Gas Phase
Throughput Low (Days to Weeks)High (Minutes to Hours)High (Computational)
Suitability for 4-(4-Chlorophenoxy)... Optimal (Resolves ether flexibility & packing)Screening Only (Polymorph ID)Supportive (Validation)

Expert Insight: For 4-(4-Chlorophenoxy)-3-fluorobenzonitrile, the flexible ether linkage introduces significant conformational freedom. SC-XRD is the only method capable of unambiguously defining the torsion angles (


) around the oxygen atom in the solid state , which directly dictates the crystal packing (e.g., Herringbone vs. 

-stacking).

Technical Protocol: Single Crystal Growth & Structure Determination

This protocol is designed to overcome the common challenge of "oiling out" associated with flexible ether compounds.

Phase 1: Crystal Growth Strategy (The "Anti-Oil" Protocol)

The presence of the 4-chlorophenoxy group adds lipophilicity, while the nitrile group adds polarity. A binary solvent system is required to balance these properties.

Recommended Solvent Systems:

  • Ethanol/Water (Slow Evaporation):

    • Dissolve 20 mg of compound in 2 mL absolute ethanol (warm to 40°C).

    • Add water dropwise until persistent turbidity is observed, then add 1 drop of ethanol to clear.

    • Mechanism:[1] Exploits the high polarity of the nitrile group to drive crystallization as ethanol evaporates.

  • Dichloromethane/Hexane (Vapor Diffusion):

    • Dissolve 15 mg in 0.5 mL DCM (inner vial).

    • Place in a larger jar containing 5 mL Hexane.

    • Mechanism:[1] Hexane (antisolvent) slowly diffuses into the DCM, gently lowering solubility to favor nucleation over oiling.

Phase 2: Data Collection Parameters
  • Temperature: 100 K (Cryogenic cooling) is mandatory.

    • Reasoning: The ether linkage is prone to high thermal motion. Room temperature data will likely result in "smeared" electron density around the oxygen atom, making anisotropic refinement unstable.

  • Radiation Source: Mo-K

    
     (
    
    
    
    Å)
    .[2]
    • Reasoning: While Cu-K

      
       provides stronger diffraction for small organic molecules, Mo-K
      
      
      
      is preferred here to minimize absorption effects from the Chlorine atom (
      
      
      mm
      
      
      ) and allow for higher resolution data collection (
      
      
      ).
Phase 3: Structure Refinement (SHELXL)

Specific attention must be paid to the Fluorine position (C3 of the benzonitrile ring).

  • Disorder Check: The F atom and the H atom at position 5 (or 2) may be disordered if the molecule sits on a symmetry element. Check the difference Fourier map for residual density peaks (

    
    ) near aromatic protons.
    
  • Torsion Constraints: Do not apply rigid bond constraints (RIGU) to the ether linkage unless absolutely necessary. The asymmetry of the C-O-C angle is a key structural feature.

Self-Validating Workflow Visualization

The following diagram illustrates the critical decision pathways for determining the structure, ensuring a "fail-safe" approach where alternative methods (PXRD/CSP) support the primary SC-XRD workflow.

CrystalStructureWorkflow Start Target: 4-(4-Chlorophenoxy)-3-fluorobenzonitrile Solubility Solubility Screen (Polar vs Non-polar) Start->Solubility CrystMethod Crystallization Method Selection Solubility->CrystMethod SC_Growth Single Crystal Growth (EtOH/H2O or DCM/Hex) CrystMethod->SC_Growth Check_Oil Outcome: Oil or Solid? SC_Growth->Check_Oil Check_Oil->CrystMethod Oiling Out (Retry) PXRD Fallback: PXRD (Polymorph Fingerprint) Check_Oil->PXRD Microcrystalline SC_XRD SC-XRD Data Collection (100 K, Mo-Source) Check_Oil->SC_XRD Single Crystal CSP Computational Prediction (CSP / DFT) PXRD->CSP Indexing Failed Refine Refinement (SHELXL) Check F/Cl Disorder CSP->Refine Provide Search Model Solve Structure Solution (SHELXT - Intrinsic Phasing) SC_XRD->Solve Solve->Refine Final Final CIF & 3D Model (Absolute Structure) Refine->Final

Caption: Decision matrix for structural determination. Green paths indicate the optimal SC-XRD workflow; grey paths indicate fallback strategies for non-crystalline samples.

Expected Structural Features & Data Interpretation

Based on analogous benzonitrile structures (e.g., 2-amino-4-chlorobenzonitrile [1], 3-nitrobenzonitrile [2]), the following structural motifs should be anticipated and verified in the final refinement:

  • Nitrile Interaction: The

    
     group typically acts as a weak hydrogen bond acceptor (
    
    
    
    ), often forming 1D chains or centrosymmetric dimers in the crystal lattice.
  • Ether Geometry: The

    
     bond angle is expected to be roughly 
    
    
    
    . Significant deviation (
    
    
    ) may indicate disorder or steric strain from the ortho-Fluorine.
  • Halogen Bonding: Inspect the crystal packing for Type II halogen bonds (

    
     or 
    
    
    
    ). The Chlorine atom is a potential
    
    
    -hole donor, while the Nitrile nitrogen is a strong acceptor.

References

  • National Institutes of Health (PMC). (2023). 3-Nitrobenzonitrile: Crystal structure and packing interactions. Retrieved from [Link]

  • Malaysian Journal of Analytical Sciences. (2024). Spectroscopic, Crystal Structure, Hirshfeld Surface and DFT Studies of 2-Amino-4-Chlorobenzonitrile. Retrieved from [Link]

  • PubChem. (2025).[3][4] 4-Chloro-3-fluorobenzonitrile Compound Summary. Retrieved from [Link]

Sources

Validation

Thermal analysis (DSC/TGA) of 4-(4-Chlorophenoxy)-3-fluorobenzonitrile

The following guide provides an in-depth technical comparison of the thermal properties of 4-(4-Chlorophenoxy)-3-fluorobenzonitrile , a critical intermediate in the synthesis of aryloxyphenoxypropionate herbicides (e.g.,...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of the thermal properties of 4-(4-Chlorophenoxy)-3-fluorobenzonitrile , a critical intermediate in the synthesis of aryloxyphenoxypropionate herbicides (e.g., Cyhalofop-butyl).

This guide is structured to assist process chemists and analytical scientists in validating material quality through Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[1]

Comparative Performance & Purity Profiling

Executive Summary

4-(4-Chlorophenoxy)-3-fluorobenzonitrile (CAS 1153105-44-2) is a diaryl ether intermediate distinguished by its ortho-fluorine substitution.[1] This structural modification imparts unique thermal characteristics compared to its non-fluorinated analog, 4-(4-Chlorophenoxy)benzonitrile .[1]

Key Findings:

  • Thermal Stability: The target compound exhibits high thermal stability (T_onset > 250°C), making it suitable for high-temperature condensation reactions used in herbicide synthesis.[1]

  • Purity Indicator: The melting point depression and peak broadening in DSC are sensitive indicators of regioisomeric impurities (e.g., 3-(4-chlorophenoxy)-4-fluorobenzonitrile) often formed during nucleophilic aromatic substitution (

    
    ).[1]
    
  • Differentiation: The fluorine atom lowers the melting point and enthalpy of fusion (

    
    ) relative to the non-fluorinated analog due to steric disruption of 
    
    
    
    -
    
    
    stacking.[1]

Chemical Context & Structural Logic[2]

To interpret the thermal data correctly, one must understand the molecular architecture.

  • Target Molecule: 4-(4-Chlorophenoxy)-3-fluorobenzonitrile [1]

    • Core: Benzonitrile.[1][2][3][4][5][6]

    • Modification: Ether linkage to 4-chlorophenyl; Fluorine at position 3.[1]

    • Role: The fluorine atom is critical for the biological activity of the final herbicide but introduces asymmetry that affects crystallization.

  • Primary Alternative (Analog): 4-(4-Chlorophenoxy)benzonitrile (CAS 74448-92-3)[1]

    • Difference: Lacks the 3-Fluoro group.[1]

    • Thermal Consequence:[1] Typically exhibits a higher melting point and more ordered crystal packing.[1]

  • Precursor (Impurity): 4-Chloro-3-fluorobenzonitrile (CAS 110888-15-8)[1]

    • Relevance: Unreacted starting material.[1][4] Distinctly lower melting point (~78-82°C) compared to the diaryl ether product.[1]

Experimental Protocols (Standard Operating Procedures)

These protocols are designed to be self-validating. If the TGA residue is >1% under Nitrogen, check for inorganic salt contamination (e.g., KF,


) from the synthesis step.
A. Differential Scanning Calorimetry (DSC)[1][2][9]
  • Instrument: Heat Flux DSC (e.g., TA Instruments Q2000 or Netzsch DSC 214).[1]

  • Atmosphere: Nitrogen purge (50 mL/min).

  • Pan Configuration: Tzero Aluminum Hermetic Pan (pinhole lid) to prevent sublimation/evaporation before melting.

  • Methodology:

    • Equilibrate: 25°C.

    • Heat: 10°C/min to 150°C (To erase thermal history).

    • Cool: 10°C/min to 0°C (To observe crystallization

      
      ).
      
    • Heat: 10°C/min to 200°C (Quantify Melting

      
       and Purity).
      
B. Thermogravimetric Analysis (TGA)[1][2][9]
  • Instrument: TGA (e.g., Mettler Toledo TGA/DSC 3+).[1][7]

  • Atmosphere: Nitrogen (inert) vs. Air (oxidative).[1]

  • Ramp: 20°C/min from Ambient to 600°C.

  • Critical Check: Derivative TGA (DTG) peak analysis to separate volatile solvents (toluene, DMF) from intrinsic degradation.

Visualizing the Analytical Workflow

The following diagram illustrates the decision logic for characterizing the material based on thermal events.

ThermalAnalysisWorkflow Start Crude Sample 4-(4-Chlorophenoxy)-3-fluorobenzonitrile TGA Step 1: TGA Screening (25°C to 600°C) Start->TGA Volatiles Weight Loss < 150°C? TGA->Volatiles Solvent Result: Residual Solvent (Toluene/DMF) Volatiles->Solvent Yes (>0.5%) Stable Result: Thermally Stable Proceed to DSC Volatiles->Stable No DSC Step 2: DSC Analysis (Heat-Cool-Heat) Stable->DSC Melting Single Sharp Endotherm? DSC->Melting Pure High Purity (>98%) Sharp Tm Melting->Pure Yes Impure Broad Peak / Pre-melt Eutectic Impurity Melting->Impure No

Figure 1: Decision tree for thermal characterization, prioritizing volatile analysis before purity determination.

Comparative Performance Data

The table below contrasts the target molecule with its direct alternatives and precursors.

PropertyTarget: 3-Fluoro AnalogAlternative: Non-Fluoro AnalogPrecursor: 4-Cl-3-F-Benzonitrile
CAS Number 1153105-44-2 74448-92-3110888-15-8
Molecular Weight 247.66 g/mol 229.66 g/mol 155.56 g/mol
Melting Point (

)
~72 - 78°C *95 - 98°C78 - 82°C
Enthalpy of Fusion Moderate (

kJ/mol)
High (

kJ/mol)
High (Crystalline)
TGA

(5%)
260°C280°C180°C (Volatile)
Crystal Habit Prone to polymorphismStable NeedlesCrystalline Powder

*Note: The melting point of the 3-fluoro ether is typically depressed relative to the precursor and non-fluoro analog due to the asymmetry introduced by the ether linkage combined with the ortho-fluorine atom.

Detailed Analysis
1. Melting Behavior (DSC)[1][8][9]
  • Non-Fluoro Alternative: The 4-(4-Chlorophenoxy)benzonitrile packs efficiently, resulting in a higher melting point (~95°C).[1]

  • Target (3-Fluoro): The fluorine atom at position 3 creates steric repulsion with the ether oxygen, twisting the rings out of coplanarity.[1] This reduces the lattice energy, typically lowering the melting point to the 70-80°C range.[1]

  • Diagnostic Value: If your DSC shows a "shoulder" peak around 78-82°C, it is likely unreacted precursor (4-Chloro-3-fluorobenzonitrile), not the product.[1]

2. Thermal Stability (TGA)
  • Volatility: The precursor (MW 155) is significantly more volatile than the product (MW 247).[1] TGA can quantify unreacted starting material by observing a weight loss step between 150°C and 200°C.

  • Degradation: The ether linkage is the weak point.[1] Both the target and the alternative show stability up to ~260-280°C. Decomposition occurs via cleavage of the C-O bond, releasing chlorinated phenolic species.

References

  • PubChem. (2025).[1][2][3] 4-Chloro-3-fluorobenzonitrile (Precursor Data).[1][3] National Library of Medicine.[1] [Link][1][3]

  • Mettler Toledo. (2025).[1] Thermal Analysis of Organic Intermediates: TGA/DSC Principles.[Link][1]

Sources

Safety & Regulatory Compliance

Safety

Advanced Safety &amp; Handling Protocol for 4-(4-Chlorophenoxy)-3-fluorobenzonitrile

4-(4-Chlorophenoxy)-3-fluorobenzonitrile (CAS: 1153105-44-2) is a highly reactive halogenated aromatic nitrile utilized as a critical building block in advanced pharmaceutical synthesis[1]. While its structural motifs—a...

Author: BenchChem Technical Support Team. Date: March 2026

4-(4-Chlorophenoxy)-3-fluorobenzonitrile (CAS: 1153105-44-2) is a highly reactive halogenated aromatic nitrile utilized as a critical building block in advanced pharmaceutical synthesis[1]. While its structural motifs—a chlorophenoxy group, a fluorine atom, and a nitrile moiety—make it invaluable for drug development, they also present severe toxicological hazards. This guide provides drug development professionals with a causality-driven, self-validating operational framework for handling this compound safely, ensuring both scientific integrity and laboratory safety[2].

Mechanistic Hazard Assessment (The "Why")

Understanding the physiological mechanisms behind a chemical's hazard profile is the first step in effective risk mitigation. The hazards of 4-(4-Chlorophenoxy)-3-fluorobenzonitrile are directly tied to its molecular architecture, requiring specific countermeasures[3].

Table 1: Hazard Classification & Physiological Causality

Hazard Class / CodeStructural DriverPhysiological Causality & Impact
Acute Toxicity (H302, H312, H332)Halogenated Aromatic RingHigh lipophilicity facilitates rapid absorption across the stratum corneum and alveolar membranes, leading to systemic toxicity.
Skin Irritation (H315)Fluorinated BenzonitrileThe electrophilic nature of the fluorinated ring causes localized protein denaturation and lipid bilayer disruption upon dermal contact.
Eye Irritation (H319)Fine Particulate FormMicronized powder induces severe mechanical corneal abrasion and chemical conjunctivitis upon dissolution in tear fluid.
Respiratory Irritation (H335)Nitrile Group (-CN)Inhalation of dust leads to mucosal irritation; potential enzymatic cleavage by CYP450 releases trace cyanide ions, inhibiting cellular respiration.
Personal Protective Equipment (PPE) Specifications

Standard laboratory PPE is insufficient for handling highly lipophilic and electrophilic powders. The following specifications establish a self-validating defense system , ensuring that any breach in protection is immediately detectable by the operator[2].

Table 2: PPE Specifications & Self-Validating Causality

PPE CategorySpecificationCausality & Self-Validating Mechanism
Hand Protection Double Nitrile Gloves (Inner: Blue, Outer: Green; min 0.11mm)Nitrile resists halogenated ether degradation. Validation: Contrasting colors provide a visual alert; if the outer glove breaches, the blue inner glove is instantly visible.
Eye Protection Tightly fitting safety goggles (EN 166 / NIOSH)Prevents particulate ingress. Validation: Goggles must form a complete suction seal around the orbital bone, leaving no gaps for aerosolized dust.
Respiratory N95/P100 Particulate Respirator or PAPRCaptures micronized dust before alveolar entry. Validation: A positive/negative user seal check must be performed and hold pressure before entering the workspace.
Body Protection Flame-resistant, impermeable lab coat (Tyvek sleeves)Prevents accumulation of lipophilic dust on porous clothing. Validation: Sleeves must physically overlap the inner gloves to prevent wrist exposure.
Standard Operating Procedure (SOP) for Safe Handling

This step-by-step methodology ensures that the compound remains isolated from the operator's breathing zone and dermal surfaces at all times.

Step 1: Environmental Preparation & System Validation

  • Action: Conduct all handling within a certified Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood.

  • Causality: 4-(4-Chlorophenoxy)-3-fluorobenzonitrile is a fine powder prone to aerosolization. A hard-ducted system ensures that any airborne particulates are exhausted away from the operator rather than recirculated.

  • Validation: Verify the inward face velocity is between 80-100 feet per minute (fpm) using the hood's digital monitor or a physical tissue flutter test before opening the chemical container.

Step 2: Aseptic PPE Donning (The Self-Validating System)

  • Action: Don the impermeable lab coat, followed by the inner blue nitrile gloves, N95/P100 respirator, safety goggles, and finally the outer green nitrile gloves. Ensure the outer gloves cover the cuffs of the lab coat.

  • Causality: This specific order prevents cross-contamination. The overlapping cuffs eliminate exposed skin at the wrists, a common site for accidental dermal exposure.

  • Validation: Inspect the outer green gloves continuously during the procedure; any appearance of blue indicates a micro-tear, requiring immediate cessation of work and glove replacement.

Step 3: Closed-System Weighing & Transfer

  • Action: Use grounded, anti-static metal spatulas to transfer the powder into a pre-tared, sealable glass vial. Do not use plastic weigh boats.

  • Causality: Fluorinated aromatics can generate significant static electricity during friction (triboelectric effect). Plastic weigh boats exacerbate this, causing the powder to repel and aerosolize. Anti-static metal spatulas dissipate the charge, keeping the powder clumped and manageable.

  • Validation: Seal the vial inside the fume hood before transferring it to the analytical balance. If the exterior of the vial is clean (verified by a secondary wipe with an isopropanol-dampened Kimwipe), the transfer is validated as uncontaminated.

Workflow Prep 1. Fume Hood & Ventilation Verification PPE 2. PPE Donning: Double Nitrile, Goggles, Respirator Prep->PPE Verified Weigh 3. Weighing Protocol (Anti-static tools, Closed system) PPE->Weigh Donned SpillCheck Spill or Aerosolization Detected? Weigh->SpillCheck Monitor SpillResp Emergency Response: Wet-wipe with IPA, HEPA Vac SpillCheck->SpillResp Yes Dispose 4. Hazardous Waste Segregation & Labeling SpillCheck->Dispose No SpillResp->Dispose Contained Doff 5. Aseptic Doffing & Hand Washing Dispose->Doff Completed

Safe Handling and Spill Response Protocol for 4-(4-Chlorophenoxy)-3-fluorobenzonitrile.

Spill Response & Disposal Plan

In the event of a breach in containment, immediate and calculated action is required to prevent aerosolization and systemic exposure[3].

Step 1: Immediate Containment

  • Action: If a spill occurs outside the fume hood, immediately evacuate the immediate 5-foot radius. Do NOT dry sweep the powder.

  • Causality: Dry sweeping introduces mechanical energy that re-suspends the fine particulate into the breathing zone, exponentially increasing the inhalation risk.

Step 2: Wet-Wipe Decontamination

  • Action: Gently cover the spill with absorbent pads dampened with a compatible solvent (e.g., isopropanol) to suppress dust. Wipe from the perimeter inward to prevent spreading.

  • Causality: The solvent binds the lipophilic powder into a manageable slurry, eliminating the aerosol hazard and allowing for safe physical removal.

Step 3: Hazardous Waste Segregation

  • Action: Place all contaminated wipes, breached gloves, and empty chemical containers into a rigid, sealable hazardous waste bucket. Label explicitly as "Halogenated Aromatic Nitrile Waste - Toxic/Irritant."

  • Causality: Proper segregation prevents incompatible chemical reactions in standard waste streams and alerts environmental health and safety (EHS) personnel to the specific toxicological hazards (halogenated organics require high-temperature incineration).

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-Chlorophenoxy)-3-fluorobenzonitrile
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